3-(2-Furyl)acrylaldehyde
Description
Nomenclature and Structural Context within Furanic Compounds
3-(2-Furyl)acrylaldehyde, a member of the furanic compound family, is systematically named (2E)-3-(furan-2-yl)prop-2-enal. nih.gov Its structure is characterized by a furan (B31954) ring substituted at the 2-position with an acrylaldehyde group (a three-carbon unsaturated aldehyde). This arrangement of a heterocyclic aromatic ring conjugated with an α,β-unsaturated carbonyl system is key to its chemical behavior.
The compound is also known by several synonyms, including 2-furanacrolein, β-(2-furyl)acrolein, and trans-3-(2-furyl)acrolein. nih.gov The "trans" or "(E)" designation refers to the stereochemistry of the double bond in the acrylaldehyde side chain, which is the more stable and common isomer.
Furanic compounds, derived from the five-membered aromatic heterocycle furan, are a significant class of organic molecules. Furfural (B47365), a simple aldehyde derivative of furan, is a key bio-based platform chemical from which this compound can be synthesized through an aldol (B89426) condensation with acetaldehyde (B116499). researchgate.net The presence of the furan ring, with its diene character and susceptibility to electrophilic attack, combined with the reactive aldehyde and alkene functionalities, places this compound as a pivotal intermediate in the synthesis of a variety of other furan-containing molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 623-30-3 |
| Molecular Formula | C₇H₆O₂ |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | (2E)-3-(furan-2-yl)prop-2-enal |
| Synonyms | 2-Furanacrolein, β-(2-Furyl)acrolein, trans-3-(2-Furyl)acrolein |
Significance as a Reactive Organic Intermediate
The chemical reactivity of this compound is a cornerstone of its importance in academic and industrial research. The conjugated system, encompassing the furan ring, the carbon-carbon double bond, and the carbonyl group, provides multiple sites for chemical transformations.
One of the key reactions is catalytic hydrogenation . Depending on the catalyst and reaction conditions, selective hydrogenation of the carbon-carbon double bond or the carbonyl group can be achieved. For instance, hydrogenation over certain ruthenium nanoparticle catalysts can lead to the formation of 3-(2-furyl)propanal or 3-(2-furyl)propan-1-ol, which are themselves valuable chemical intermediates. researchgate.netresearchgate.net Complete hydrogenation can also saturate the furan ring, yielding 3-(tetrahydrofuryl)propan-1-ol. researchgate.net
The aldehyde group readily undergoes condensation reactions . A notable example is its reaction with 2-amino-6-ethoxybenzothiazole (B160241) to form a Schiff base. mdpi.com These Schiff bases can then be used to synthesize a variety of metal complexes with interesting properties. mdpi.com Similarly, condensation with sulfamethoxazole (B1682508) has been reported to yield a new Schiff base with potential biological applications. nih.gov
Furthermore, the conjugated diene system within the furan ring and the adjacent double bond allows for cycloaddition reactions . A significant area of research has been the photochemical [2+2] cycloaddition of 3-(2-furyl)acrylate derivatives. nih.govresearchgate.netscispace.com Under UV irradiation, these compounds can dimerize to form cyclobutane (B1203170) derivatives, a reaction that has been studied in detail using computational methods like Density Functional Theory (DFT). nih.govnih.govresearchgate.net
Overview of Research Trajectories
The unique reactivity of this compound has led to its investigation across several research avenues.
In materials science and polymer chemistry , its derivatives are explored for the creation of novel polymers and materials. The photochemical dimerization of methyl 3-(2-furyl)acrylate, for example, is a method to synthesize cyclobutane-containing structures that can serve as monomers for polymerization or as building blocks for more complex architectures. nih.govscispace.com
The field of catalysis extensively studies the selective transformation of this compound. Research focuses on developing highly selective and efficient catalysts for hydrogenation reactions to produce fine chemicals and potential biofuels. researchgate.net The ability to control the hydrogenation of either the C=C or C=O bond is a significant challenge and an active area of investigation. researchgate.net
In medicinal chemistry and biochemistry , derivatives of this compound are being synthesized and evaluated for their potential biological activities. Schiff bases derived from this compound have been shown to form complexes with lanthanide metals, and these complexes are being investigated for their biological properties. mdpi.comnih.gov Additionally, the related compound N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala is used as a substrate for collagenase assays, highlighting the utility of the furylacryloyl moiety in biochemical tools. sigmaaldrich.com
Finally, due to its characteristic aroma, this compound and its derivatives have applications in the food and fragrance industries . solubilityofthings.commedchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRCHXYMBFNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025349 | |
| Record name | 3-(2-Furyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-30-3 | |
| Record name | 2-Furanacrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Furyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Furyl Acrylaldehyde
Aldol (B89426) Condensation Approaches
Aldol condensation represents a classical and widely utilized carbon-carbon bond-forming reaction for the synthesis of α,β-unsaturated carbonyl compounds like 3-(2-Furyl)acrylaldehyde. thieme-connect.demasterorganicchemistry.com This method typically involves the reaction of an enolate with a carbonyl compound, followed by a dehydration step. masterorganicchemistry.com
Furfural (B47365) and Aldehyde Enolate Condensation
The synthesis of this compound can be achieved through a crossed-aldol condensation between furfural, which lacks α-hydrogens and thus cannot enolize, and an enolizable aldehyde, such as acetaldehyde (B116499). In this reaction, a base catalyst removes an α-hydrogen from acetaldehyde to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often facilitated by heat, to yield the conjugated and more stable product, this compound. This process is analogous to the Claisen-Schmidt condensation, where an enolizable ketone or aldehyde reacts with an aromatic aldehyde that cannot form an enolate.
Catalytic Systems in Aldol Condensation
Key catalytic systems include mixed metal oxides, which offer tunable basicity and high surface area. acs.orgresearchgate.netmdpi.com For instance, magnesium-aluminum (Mg-Al) and lanthanum-magnesium (La-Mg) mixed oxides have demonstrated high activity and selectivity. acs.orgresearchgate.net The basicity of these catalysts facilitates the formation of the enolate, a key step in the reaction mechanism. acs.org Studies have shown that catalysts with moderate to strong basicity can achieve high conversion of furfural and excellent selectivity towards the desired condensation product. acs.org
| Catalyst | Reactant | Reaction Conditions | Furfural Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|
| La₁Mg₃MO-H | Acetone | Solvent-free, 7h | 96 | 98 (FAc) | acs.org |
| CaO/MgAl₂O₄ | Acetone | Flow reactor, 373 K, 100 psi | High Rate | N/A | osti.gov |
| Mg-Al LDH (Mg/Al = 2.5) | Acetone | Aqueous phase | High | High (FAc) | researchgate.net |
| MgAl Mixed Oxide (LDO3) | 2-Butanone | 120 °C, 8h | 63 | 77 (Branched C9) | mdpi.com |
Note: FAc refers to 4-(2-furyl)-3-buten-2-one, the condensation product of furfural and acetone. Data for aldehyde condensation is limited, so ketone condensation is shown as a proxy for catalyst efficacy.
Direct Synthetic Pathways
Alternative strategies aim to construct the this compound molecule through direct coupling methods, bypassing the traditional enolate formation route.
Condensation of Furan (B31954) with Acrolein Derivatives
A more direct approach to this compound involves the reaction of furan with acrolein or a related three-carbon electrophilic synthon. smolecule.com This method falls under the category of Friedel-Crafts-type reactions, where the electron-rich furan ring acts as a nucleophile, attacking the activated acrolein derivative. The reaction typically requires activation of the carbonyl compound to enhance its electrophilicity, which is often achieved through the use of a catalyst.
Role of Lewis Acid Catalysis in Direct Syntheses
Lewis acids play a pivotal role in activating the carbonyl group of acrolein derivatives for electrophilic attack by the furan ring. wikipedia.org A Lewis acid, an electron-pair acceptor, coordinates to the carbonyl oxygen of the acrolein moiety. wikipedia.org This coordination withdraws electron density from the carbonyl group, making the β-carbon of the α,β-unsaturated system more electrophilic and susceptible to nucleophilic attack by furan.
Common Lewis acids used in organic synthesis include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃). wikipedia.orgnih.gov The selection of the appropriate Lewis acid and reaction conditions is critical to maximize the yield of the desired product while minimizing potential side reactions, such as polymerization of furan or the acrolein derivative. osti.gov Research into novel and recyclable Lewis acid catalysts, including fluorous Lewis acids, is an active area aimed at improving the sustainability of these processes. nih.gov
Emerging Sustainable Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing furan-based compounds. scholarsresearchlibrary.commdpi.comsemanticscholar.org These strategies aim to reduce waste, eliminate the use of hazardous solvents, and utilize renewable resources.
For the synthesis of related α,β-unsaturated carbonyls, solvent-free reaction conditions have proven effective. acs.orgscholarsresearchlibrary.comrsc.org Techniques such as grinding reactants together in a mortar and pestle with a solid catalyst can lead to high yields in short reaction times, completely avoiding the need for solvents. scholarsresearchlibrary.comrsc.org Another green approach involves conducting reactions in water, which is a non-toxic, inexpensive, and environmentally safe solvent. researchgate.net The use of surfactants can facilitate reactions between poorly soluble organic reactants in an aqueous medium. researchgate.net
Water-Mediated Reaction Systems
The replacement of volatile and often toxic organic solvents with water is a cornerstone of green chemistry. Water offers significant environmental and safety benefits, being non-flammable, inexpensive, and readily available. In the context of synthesizing α,β-unsaturated aldehydes like this compound, water can facilitate reactions such as the aldol condensation or Claisen-Schmidt condensation. These reactions, typically requiring a basic or acidic catalyst, can be promoted in aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. The use of water as a solvent can also influence reaction selectivity and, in some cases, enhance reaction rates due to hydrophobic effects.
Research into multicomponent reactions for synthesizing heterocyclic compounds has demonstrated the viability of aqueous systems. For instance, the coupling-cyclization of aldehydes with other reagents to produce furan derivatives has been successfully performed in water, avoiding the need for environmentally unfavorable solvents. While specific data for the direct synthesis of this compound in water is not extensively detailed, the principles from related aqueous-phase condensation reactions are directly applicable. The key challenge lies in optimizing catalyst systems and reaction conditions to maximize yield and selectivity for the target acrylaldehyde in an aqueous environment.
| Catalyst/System | Reactants | Product Type | Solvent | Key Finding |
| L-proline | Anilines, Aldehydes, Barbituric acids | Pyrimido[4,5-b]quinoline-diones | Water | Efficient one-pot, three-component reaction in an aqueous medium. |
| No Catalyst | Aldehydes, 1,3-Indandione, Cyclohexylisocyanide | Indeno[1,2-b]furan-4-ones | Water | Smooth coupling-cyclization achieved in water, avoiding toxic solvents. |
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding, milling, or shearing, represents a significant advancement in solvent-free synthesis. nih.govnih.gov These techniques are particularly effective for solid-state reactions, eliminating the need for bulk solvents and thereby reducing waste and simplifying product work-up. nih.govnih.gov The Claisen-Schmidt condensation, a primary route to this compound from furfural and an appropriate aldehyde or ketone, is well-suited to mechanochemical activation.
In a typical mechanochemical setup, reactants are combined in a ball mill or a mortar and pestle, often with a solid catalyst. The mechanical energy input facilitates intimate mixing of the reactants and can activate chemical bonds, driving the reaction to completion in a short period. Studies on the synthesis of chalcones and other α,β-unsaturated carbonyls have demonstrated the high efficiency of this method, often leading to excellent yields. nih.gov For example, layered double hydroxide (B78521) (LDH) materials have been employed as catalysts in the mechanochemical Claisen-Schmidt condensation of benzaldehyde (B42025) and cyclohexanone, showcasing the potential of this method for producing unsaturated carbonyl compounds efficiently and sustainably. nih.govnih.gov This solvent-free approach is a promising alternative to conventional solution-based methods. nih.gov
| Method | Catalyst | Reactants | Yield | Key Advantage |
| Mechano-chemical (MC) | MgFeAl-LDH | Benzaldehyde, Cyclohexanone | >90% (for calcined catalyst) | Reduced reaction steps, lower energy use, elimination of alkali cation contamination. nih.govnih.gov |
| Grinding | Sodium Hydroxide (NaOH) | Aryl methyl ketone, Aryl aldehyde | Excellent | Simple, rapid, solvent-free conditions at room temperature. |
| Co-precipitation (CP) | MgZnAl-LDH | Benzaldehyde, Cyclohexanone | >90% | High conversion with total selectivity toward the di-condensed product. semanticscholar.org |
Enzymatic Catalysis in Acrylaldehyde Production
Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions, typically in aqueous solutions. researchgate.net For the synthesis of compounds like this compound, aldolase (B8822740) enzymes are of particular interest. nih.govresearchgate.net Aldolases catalyze stereoselective aldol additions, which are fundamental C-C bond-forming reactions. researchgate.netresearchgate.net These enzymes exhibit high efficiency and can lead to the production of chiral compounds with high purity. researchgate.net
While the direct enzymatic synthesis of this compound is not yet widely reported, the broad substrate specificity of many aldolases suggests its feasibility. researchgate.net Aldolases typically show strict specificity for the ketone donor substrate but can often accept a wide variety of aldehyde acceptors. researchgate.net Through enzyme engineering and high-throughput screening, it is possible to develop or discover aldolases that can efficiently catalyze the condensation of furfural (or a derivative) with a suitable donor molecule. nih.gov The development of aldolase-based catalysts is an active area of research, aiming to expand their utility in synthesizing diverse and complex organic chemicals from simple, inexpensive substrates. nih.gov
| Enzyme Class | Reaction Type | Substrates | Potential Product Feature | Advantage |
| Aldolases | Aldol Condensation | Ketone donor + Aldehyde acceptor | β-hydroxycarbonyl | High stereoselectivity, mild reaction conditions (aqueous, room temp). researchgate.netresearchgate.net |
| Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases | Aldol Addition | DHAP + Various Aldehydes | Compound with two new stereocenters | Useful for synthesizing chiral molecules. researchgate.net |
| Engineered Aldolases | Aldol Condensation | Non-natural aldehydes/ketones | Novel polyhydroxylated compounds | Expanded substrate range for custom synthesis. nih.gov |
Alternative Precursor Utilization for Selective Synthesis
The selective synthesis of this compound and its derivatives can be greatly enhanced by utilizing alternative, functionalized precursors. A significant area of research involves the use of biomass-derived starting materials, which aligns with the principles of a sustainable bio-based economy. Carbohydrates can be transformed into furanic compounds, such as 5-substituted-2-furaldehydes, which serve as versatile platforms for further chemical synthesis. researchgate.net
One notable strategy involves the Knoevenagel condensation of these carbohydrate-derived 5-substituted-2-furaldehydes with reagents like malonic acid. researchgate.net This approach, often carried out under solvent-free conditions using organocatalysts, leads to a variety of substituted 3-(2-furyl)acrylic acids, which are closely related to the target acrylaldehyde. researchgate.net Another advanced approach is the use of C3-silylated furfurals. These precursors, prepared from furfural, can undergo condensation with organometallic reagents to form 2-furyl carbinols. The silyl (B83357) group at the C3 position can then be functionalized through cross-coupling reactions, providing a modular route to a wide range of 3-substituted furan derivatives. nih.gov These methods demonstrate how modifying the starting furfural unit allows for the synthesis of a diverse library of furan-based compounds with high selectivity.
| Precursor Type | Key Reagent | Intermediate/Product | Methodology |
| 5-Substituted-2-furaldehydes | Malonic Acid | Substituted 3-(2-furyl)acrylic acids | Organocatalytic Knoevenagel condensation. researchgate.net |
| 3-Silylated Furfurals | Organolithium/Grignard Reagents | 3-Silylated 2-furyl carbinols | Nucleophilic addition followed by C-Si bond functionalization. nih.gov |
| Furfural | Various Amines | Schiff-bases | Nucleophilic addition for subsequent cyclization reactions. jmchemsci.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 2 Furyl Acrylaldehyde
Reactions of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated carbonyl functionality is a cornerstone of 3-(2-Furyl)acrylaldehyde's reactivity, making it susceptible to various addition reactions that are fundamental to its application as a building block in organic synthesis. smolecule.com The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the carbonyl carbon and the β-carbon electrophilic.
Nucleophilic addition represents a major class of reactions for aldehydes and ketones. fiveable.me In these reactions, an electron-rich nucleophile attacks the electron-deficient carbonyl carbon. libretexts.orgmasterorganicchemistry.com This attack breaks the C=O π bond, pushing the electrons onto the electronegative oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
The mechanism involves two primary steps:
Nucleophilic Attack: The nucleophile forms a covalent bond with the electrophilic carbonyl carbon, leading to a change in hybridization at this carbon from sp² to sp³. libretexts.org
Protonation: The resulting negatively charged alkoxide intermediate is protonated by an acid source in the reaction mixture to give the final alcohol product. libretexts.org
Due to the conjugated system in this compound, nucleophiles can attack not only at the carbonyl carbon (1,2-addition) but also at the β-carbon of the double bond (1,4-addition or conjugate addition). The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions.
Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double or triple bonds. wikipedia.org In this type of reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrysteps.com This process breaks the π bond and leads to the formation of two new sigma (σ) bonds. wikipedia.org The reaction is initiated by an electrophile (E⁺) that forms a covalent bond with the electron-rich C=C bond, generating a carbocation intermediate. wikipedia.orgslideshare.net This carbocation is then attacked by a nucleophile. slideshare.net
Studies on structurally related 3-(furan-2-yl)propenoic acids have demonstrated that electrophilic addition, specifically hydroarylation, can occur across the carbon-carbon double bond in the presence of a strong acid. nih.gov For this compound, a typical electrophilic addition, such as the addition of a hydrogen halide (HX), would proceed via the following mechanism:
Protonation: The π electrons of the C=C double bond attack the electrophilic proton (H⁺) from HX, forming a carbocation. The proton adds to the carbon atom that results in the more stable carbocation (Markovnikov's rule). chemistrysteps.com
Nucleophilic Attack: The halide ion (X⁻) acts as a nucleophile and attacks the positively charged carbocation, forming the final product. chemistrysteps.comslideshare.net
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. This compound and its derivatives are known to participate in several types of cycloadditions, including Diels-Alder and [2+2] photocycloaddition reactions, which are valuable for constructing complex cyclic systems.
The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile. youtube.com While the furan (B31954) ring itself commonly acts as the diene component (as discussed in section 3.2), the α,β-unsaturated system can, in principle, act as the dienophile. More significantly, this compound has been utilized in tandem reactions where it first undergoes a multicomponent reaction (like the Ugi reaction) and the resulting product then undergoes an intramolecular Diels-Alder reaction. beilstein-journals.org In these sequences, the furan ring acts as the diene, and a newly formed part of the molecule serves as the dienophile, leading to complex heterocyclic structures like furo[2,3-f]isoindoles. beilstein-journals.org This spontaneous intramolecular cycloaddition proceeds with high stereoselectivity. beilstein-journals.org
| Reactant | Conditions | Product(s) | Overall Yield |
|---|---|---|---|
| Methyl 3-(2-furyl)acrylate | UV irradiation, benzophenone, acetonitrile | Mixture of t-3,t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates | 90% |
| This compound | UV irradiation, benzophenone, acetonitrile | Cyclobutane (B1203170) dimer | Efficient |
| 3-(2-Furyl)acrylic acid | UV irradiation, benzophenone, acetonitrile | Cyclobutane dimer | Efficient |
Cycloaddition Reactions
Reactions Involving the Furan Ring
The furan ring in this compound is an aromatic heterocycle that possesses a diene system, making it an active participant in Diels-Alder reactions. fayoum.edu.egrsc.org This is one of the most important reactions of the furan moiety in the context of synthetic chemistry. mdpi.com
In the Diels-Alder reaction, furan serves as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile) to form a 7-oxanorbornene adduct. tudelft.nl While furan itself is a reactive diene, the reactivity can be influenced by substituents. Electron-withdrawing groups, such as the acrylaldehyde moiety in this compound, generally decrease the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions. However, it has been demonstrated that even electron-poor furans like furfural (B47365) derivatives can participate directly in Diels-Alder couplings, particularly when the reaction is conducted in an aqueous medium. tudelft.nl
The furan ring can also undergo electrophilic substitution reactions. fayoum.edu.eg However, the ring is sensitive to strong acids, which can cause polymerization or ring-opening. fayoum.edu.eg Therefore, reactions like nitration or sulfonylation require specific, milder reagents, such as acetyl nitrate (B79036) for nitration, to avoid degradation of the furan ring. fayoum.edu.eg
Electrophilic Aromatic Substitution Potentials (with derivatives)
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, demonstrating reactivity significantly greater than that of benzene (B151609). pearson.comquora.com The oxygen heteroatom can stabilize the cationic intermediate (sigma complex) formed during the reaction through resonance. quora.com In an unsubstituted furan, electrophilic attack preferentially occurs at the C2 (α) position because the resulting intermediate is stabilized by three resonance structures, whereas attack at the C3 (β) position yields a less stable intermediate with only two resonance structures. pearson.comquora.com
However, the reactivity and regioselectivity of the furan ring in this compound are substantially modified by the presence of the acrylaldehyde substituent at the C2 position. The -CH=CH-CHO group is a strong electron-withdrawing group (EWG) due to the cumulative inductive and resonance effects of the vinyl and carbonyl moieties. This EWG deactivates the furan ring towards electrophilic attack by reducing its electron density. quora.comedurev.in
When an EWG is located at the C2 position of a furan ring, it directs incoming electrophiles primarily to the C4 and C5 positions. edurev.in The deactivating nature of the group particularly disfavors substitution at the C3 position, which is ortho to the substituent. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 4-substituted and 5-substituted products.
Specific examples from related derivatives illustrate these principles. For instance, the nitration of methyl 3-(5-nitro-2-furyl)acrylate with fuming nitric acid does not lead to further substitution on the furan ring itself but rather results in oxidative cleavage and side-chain modification, yielding 5-nitro-2-furancarboxylic acid as the main product. chemicalpapers.com This indicates that under harsh electrophilic conditions, the deactivated ring system is susceptible to degradation. A related reaction, the nitrodecarboxylation of 3-(2-furyl)acrylic acid using copper(II) nitrate, results in the replacement of the carboxylic acid group with a nitro group on the side chain, again avoiding substitution on the deactivated furan ring. researchgate.net
| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | NO₂⁺ | 3-(5-Nitro-2-furyl)acrylaldehyde and 3-(4-Nitro-2-furyl)acrylaldehyde |
| Halogenation | Br₂ in Dioxane | Br⁺ | 3-(5-Bromo-2-furyl)acrylaldehyde and 3-(4-Bromo-2-furyl)acrylaldehyde |
| Sulfonation | SO₃ / Pyridine | SO₃ | 3-(5-Sulfonyl-2-furyl)acrylaldehyde |
| Friedel-Crafts Acylation | Acyl Halide / Mild Lewis Acid (e.g., BF₃) | RCO⁺ | 3-(5-Acyl-2-furyl)acrylaldehyde |
Ring-Opening and Rearrangement Mechanisms
The furan nucleus, particularly when substituted with electron-withdrawing groups, is susceptible to ring-opening and rearrangement reactions, often under acidic or oxidative conditions. A rearrangement reaction involves the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.demvpsvktcollege.ac.inwikipedia.org
Under strong acidic conditions, the furan ring of this compound can undergo cleavage. The reaction is typically initiated by the protonation of the furan oxygen atom. This protonation disrupts the aromaticity of the ring, making it vulnerable to nucleophilic attack. khanacademy.orgyoutube.com In the presence of a nucleophile like water, this can lead to the formation of a hydroxylated intermediate that subsequently rearranges and cleaves to form a 1,4-dicarbonyl compound. The conjugated side chain in this compound influences the stability of intermediates and can participate in the reaction cascade.
Proposed Acid-Catalyzed Ring-Opening Mechanism:
Protonation: The furan ring oxygen is protonated by an acid catalyst, disrupting the aromatic sextet.
Nucleophilic Attack: A weak nucleophile, such as water, attacks one of the activated carbon atoms of the furan ring (e.g., C5).
Ring Scission: The C-O bond of the furan ring breaks, leading to an open-chain enol intermediate.
Tautomerization: The enol tautomerizes to the more stable keto form, yielding an unsaturated 1,4-dicarbonyl compound.
Rearrangement reactions can also occur. For instance, certain furans can undergo rearrangements to form cyclopentenones or other cyclic structures, although these pathways are highly dependent on the specific substrate and reaction conditions. bdu.ac.in A Baeyer-Villiger type rearrangement, which involves the oxidation of a ketone to an ester, could potentially occur on the side chain or on a ring-opened intermediate under peroxy acid treatment. wiley-vch.de
Condensation and Polymerization Behavior
Acid-Catalyzed Self-Condensation Reactions
Similar to its parent compound furfural, this compound can undergo acid-catalyzed self-condensation reactions. These reactions are a form of polymerization that leads to the formation of oligomers and resins. The mechanism is initiated by the protonation of the carbonyl oxygen of the acrylaldehyde group by an acid catalyst. researchgate.net
This protonation enhances the electrophilicity of the carbonyl carbon and the adjacent vinyl carbon. The activated molecule can then act as an electrophile and attack the electron-rich furan ring of a second this compound molecule, typically at the C5 position. researchgate.netresearchgate.net This results in the formation of a C-C bond between the two monomer units. Subsequent dehydration can lead to the formation of a conjugated system, and the process can repeat to form higher molecular weight oligomers.
Aldol-type condensation is another potential pathway, where the enolate of one aldehyde molecule attacks the carbonyl group of another. rsc.orgmdpi.com This can lead to the formation of branched or linear polymeric structures. The presence of the vinyl group in this compound provides additional reaction sites compared to furfural, potentially leading to more complex resin structures.
Mechanisms of Polymerization Under Specific Conditions
The polymerization of this compound can proceed through several mechanisms depending on the reaction conditions, such as the type of initiator (acidic, radical, photochemical) and the presence of other reagents.
Cationic Polymerization: In the presence of strong acids, polymerization can be initiated by the protonation of the furan ring, which then attacks another monomer unit in a chain-growth mechanism. This process often leads to the formation of dark, insoluble materials known as humins, which are complex furan-based polymers. mdpi.com
Radical Polymerization: The vinyl group in the acrylaldehyde side chain is susceptible to radical polymerization. Using a radical initiator, a chain reaction can be initiated at the double bond, leading to a polymer with a polyalkene backbone and furan side chains.
Photochemical Polymerization: Ultraviolet (UV) light can induce polymerization. A related compound, trans-3-(2-furyl)acrylic acid, has been shown to undergo dimerization via a [2+2] photocycloaddition reaction upon exposure to UVA light, forming a cyclobutane ring. und.edu It is plausible that this compound could undergo similar photochemical reactions, leading to dimers, oligomers, or cross-linked polymer networks.
Oxidation and Reduction Processes
Autoxidation Mechanisms (light and transition metal catalyzed)
Autoxidation refers to the oxidation of compounds by atmospheric oxygen at or near ambient temperatures. wikipedia.org It is a free-radical chain reaction that is particularly relevant for unsaturated compounds like this compound, which possesses both a reactive furan ring and a conjugated double bond. The process generally involves three stages: initiation, propagation, and termination. wikipedia.orgnih.gov
Light-Catalyzed Autoxidation (Photooxidation): Photooxidation is initiated by the absorption of light, often in the presence of a photosensitizer. This process can generate singlet oxygen (¹O₂), a highly reactive electrophile.
Initiation: A photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂), exciting it to the singlet state (¹O₂).
Propagation: Singlet oxygen reacts with the furan ring in a [4+2] cycloaddition (Diels-Alder type) reaction to form an unstable endoperoxide intermediate. researchgate.net
Product Formation: This endoperoxide can then undergo rearrangement or cleavage. Ring-opening of the endoperoxide typically yields unsaturated dicarbonyl compounds. Alternatively, the endoperoxide can react with another furan molecule, leading to the formation of oligomers and polymers. researchgate.net The conjugated side chain can also be a site for photooxidative attack.
Transition Metal-Catalyzed Autoxidation: Transition metals such as cobalt, manganese, and iron can act as catalysts for autoxidation by facilitating the decomposition of hydroperoxides to generate radicals, thus accelerating the initiation and propagation steps. airitilibrary.comnih.gov
Initiation: Trace amounts of hydroperoxides (ROOH), formed from background reactions, react with the transition metal catalyst in a redox cycle to produce radicals.
Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻
M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺
Propagation: The generated radicals (RO•, ROO•) propagate the chain reaction by abstracting hydrogen atoms from the substrate or adding across the double bond, followed by reaction with O₂.
Termination: The reaction terminates when two radicals combine.
The products of transition metal-catalyzed oxidation can include the oxidation of the aldehyde to a carboxylic acid (3-(2-Furyl)acrylic acid), epoxidation of the double bond, or oxidative cleavage of the furan ring. researchgate.net
Catalytic Hydrogenation Pathways
The catalytic hydrogenation of this compound, an α,β-unsaturated aldehyde, presents a significant challenge in chemoselectivity due to the presence of two reducible functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O). The selective reduction of one group while preserving the other is of great industrial interest for the synthesis of valuable chemical intermediates. The hydrogenation of the C=C bond is generally more favorable from both thermodynamic and kinetic standpoints.
Selective Hydrogenation to 3-(2-Furyl)propanal
The selective hydrogenation of the C=C bond in this compound yields 3-(2-furyl)propanal. This transformation requires catalysts that preferentially activate the olefinic bond over the carbonyl group. While achieving high selectivity can be difficult with conventional heterogeneous catalysts, significant success has been demonstrated in analogous systems using biocatalysis.
In studies involving the hydrogenation of a structurally similar chalcone (B49325) derivative, 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, various yeast strains have shown remarkable efficiency and selectivity. mdpi.comnih.gov These biotransformations, mediated by ene reductases present in the yeast cells, exclusively reduce the C=C bond. mdpi.comnih.gov For instance, cultures of Saccharomyces cerevisiae and Yarrowia lipolytica have achieved over 99% conversion to the corresponding saturated ketone, 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one, in just six hours. mdpi.comnih.gov This biological approach highlights a highly efficient pathway for selectively producing the saturated aldehyde or ketone from a furan-containing α,β-unsaturated carbonyl compound, suggesting a viable route for the synthesis of 3-(2-furyl)propanal.
Table 1: Biocatalytic Hydrogenation of a this compound Analogue
Data derived from studies on a structurally analogous chalcone derivative. mdpi.comnih.gov
Further Reduction to 3-(2-Furyl)propan-1-ol
Complete hydrogenation of this compound results in the formation of 3-(2-furyl)propan-1-ol. This product is obtained when both the C=C double bond and the C=O carbonyl group are reduced. This process typically occurs under more severe reaction conditions or with less selective catalysts compared to the partial hydrogenation to 3-(2-furyl)propanal. The reaction proceeds sequentially, with the initial, more facile reduction of the C=C bond to form 3-(2-furyl)propanal, which is then subsequently reduced to the corresponding primary alcohol.
For example, in the hydrogenation of cinnamaldehyde (B126680), a related α,β-unsaturated aldehyde, normal addition of a strong reducing agent like lithium aluminum hydride leads to the fully saturated hydrocinnamyl alcohol. ic.ac.uk This suggests that under similar conditions, this compound would be fully reduced to 3-(2-furyl)propan-1-ol.
Role of Nanoparticle Catalysts in Hydrogenation
Nanoparticle catalysts have garnered significant attention for their unique catalytic properties in selective hydrogenation reactions, offering advantages over conventional bulk catalysts. rsc.org The catalytic performance—activity and selectivity—of nanoparticles is highly dependent on their size, shape, composition, and interaction with the support material. rsc.org
For the hydrogenation of furanic aldehydes, catalyst design is crucial for directing the reaction towards the desired product. rsc.orgelsevierpure.com
Selectivity Control: By modifying the surface of nanoparticle catalysts, the adsorption geometry of the reactant can be influenced. For instance, capping nickel nanoparticles with organic agents has been shown to induce steric hindrance, which favors the hydrogenation of the C=O group in furanic aldehydes by preventing the flat adsorption of the furan ring, leading to high selectivity for the unsaturated alcohol. elsevierpure.com
Bimetallic and Alloy Nanoparticles: The use of bimetallic nanoparticles, such as Pt-Cu or Pd-Ag single-atom alloys, can significantly alter the electronic properties and geometric arrangement of active sites. aston.ac.ukaiche.org Alloying can suppress unwanted side reactions, like the decarbonylation of the aldehyde, and enhance the rate and selectivity towards the desired alcohol product. aston.ac.uk In furfural hydrogenation, Pd-based nanocatalysts have demonstrated the ability to tune selectivity towards different products, including the fully saturated tetrahydrofurfuryl alcohol, by controlling the surface characteristics of the catalyst. researchgate.net
Table 2: Examples of Nanocatalyst Systems for Selective Aldehyde Hydrogenation
Data derived from studies on related furanic and α,β-unsaturated aldehydes. elsevierpure.comaston.ac.ukresearchgate.net
Reactions with Specific Chemical Species
Reactions with Azo and Diazo Compounds
The reactivity of this compound with azo and diazo compounds is dictated by the electrophilic nature of its conjugated system.
With diazo compounds , α,β-unsaturated carbonyls can undergo several types of reactions. A prominent pathway involves the generation of a carbene or metal-carbene species from the diazo compound, which can then react with the aldehyde. chim.it For α,β-unsaturated ketones structurally similar to this compound, reaction with diazocarbonyl compounds in the presence of rhodium or copper catalysts can lead to the formation of dihydrofuran derivatives. This occurs via a carbonyl ylide intermediate, which undergoes a subsequent electrocyclic ring closure.
The reaction of this compound with azo compounds , specifically with diazonium salts, typically proceeds via a coupling reaction at an active methylene (B1212753) or methine position. The aldehyde itself is not sufficiently activated for direct coupling. However, if the α-carbon were deprotonated to form an enolate, it could theoretically act as a nucleophile to attack the diazonium salt. More commonly, reactions involving α,β-unsaturated aldehydes and diazonium salts occur under conditions like the Japp-Klingemann reaction, where an intermediate is formed that facilitates the coupling and subsequent cleavage. In some cases, vinyl diazonium salts, formed in situ, can act as potent electrophiles for conjugate addition reactions. nih.gov
Interactions with Strong Reducing Agents
Strong reducing agents, such as complex metal hydrides, are widely used to reduce carbonyl compounds. The reactivity and selectivity of these agents with α,β-unsaturated aldehydes like this compound depend on the specific reagent used. libretexts.org
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to lithium aluminum hydride. youtube.comyoutube.com In its reaction with α,β-unsaturated aldehydes, NaBH₄ typically favors 1,2-addition, which involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. chemguide.co.uk This selectively reduces the aldehyde group to a primary alcohol while leaving the C=C double bond intact. The expected major product from the reaction of this compound with NaBH₄ is therefore 3-(2-furyl)prop-2-en-1-ol . However, it has been noted that in some cases, particularly with conjugated systems, NaBH₄ can also lead to a competing 1,4-addition (conjugate reduction), which would result in the formation of the fully saturated alcohol, 3-(2-furyl)propan-1-ol. stackexchange.comsci-hub.se The extent of this side reaction is influenced by the substrate structure and reaction conditions. sci-hub.se
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less chemoselective reducing agent. quora.comyoutube.com While it is a powerful agent for reducing aldehydes to primary alcohols, its high reactivity can also lead to the reduction of the conjugated C=C double bond. slideshare.net The reaction of LiAlH₄ with α,β-unsaturated aldehydes can yield a mixture of the unsaturated and saturated alcohols. ic.ac.uk For cinnamaldehyde, normal addition of LiAlH₄ results in the complete reduction to hydrocinnamyl alcohol. ic.ac.uk By analogy, the reaction with this compound is expected to primarily yield 3-(2-furyl)propan-1-ol , especially if the reagent is used in excess. Selective reduction to the unsaturated alcohol can sometimes be achieved by using a modified, sterically hindered hydride reagent, such as lithium tri(tert-butoxy)aluminum hydride, or by carefully controlling the reaction conditions (inverse addition at low temperatures). ic.ac.ukmasterorganicchemistry.com
Table 3: Expected Products from Hydride Reduction of this compound
Table of Mentioned Compounds
Computational and Theoretical Investigations of 3 2 Furyl Acrylaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of organic molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational efficiency, making it ideal for analyzing systems like 3-(2-Furyl)acrylaldehyde.
DFT calculations are instrumental in determining the electronic structure and quantifying the chemical reactivity of molecules through various descriptors. These descriptors arise from Conceptual DFT (CDFT) and provide a framework for understanding and predicting chemical behavior. nih.govsemanticscholar.org Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap (ΔE), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). nih.govekb.eg
EHOMO and ELUMO : These frontier molecular orbitals are crucial in chemical reactions. EHOMO relates to the electron-donating ability (nucleophilicity) of a molecule, while ELUMO corresponds to its electron-accepting ability (electrophilicity).
Chemical Hardness (η) : This descriptor quantifies the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally implies greater kinetic stability and lower reactivity. ekb.eg
Electrophilicity Index (ω) : This index measures the stabilization in energy when a system acquires an additional electronic charge from the environment. It provides a quantitative scale for the electrophilic character of a molecule. conicet.gov.ar
For furan (B31954) derivatives, DFT studies have shown that substituents significantly influence these descriptors. For instance, electron-withdrawing groups tend to lower the HOMO and LUMO energies, increasing the electrophilicity of the molecule. conicet.gov.ar The analysis of these indices is vital for predicting how this compound will behave in polar reactions. semanticscholar.org
| Descriptor | Definition | Significance |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Indicates resistance to charge transfer. |
| Electrophilicity (ω) | ω = μ2 / 2η | Quantifies electron-accepting capability. |
| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Quantifies electron-donating capability relative to a reference. |
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. conicet.gov.ar For this compound, these calculations would likely identify the carbonyl carbon and the β-carbon of the enal moiety as key electrophilic sites, and the furan ring as a potential nucleophilic center.
DFT is extensively used to map the potential energy surfaces (PES) of chemical reactions, allowing for the determination of reaction pathways, the characterization of transition states (TS), and the calculation of activation energies. researchgate.net This predictive power is invaluable for understanding reaction mechanisms where experimental detection of transient species is difficult.
For reactions involving furan derivatives, such as hydrogenation, ring-opening, and cycloadditions, DFT calculations have successfully elucidated complex mechanisms. rsc.orgpku.edu.cn For example, in the hydrogenation of furan on a catalyst surface, DFT can identify the most favorable sequence of hydrogen addition steps and determine whether hydrogenation or ring-opening is the kinetically preferred pathway. rsc.org A study on the hydrogenation of furan on a Pd(111) surface showed that the formation of tetrahydrofuran (B95107) (THF) is kinetically preferred at lower temperatures, while the ring-opened product 1-butanol (B46404) is thermodynamically favored, a finding that aligns with experimental observations. rsc.org
In the context of cycloaddition reactions, DFT can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and any potential intermediates. For instance, the [8+2] cycloaddition of dienylfurans was found to proceed through a stepwise mechanism involving a diradical intermediate, with DFT calculations pinpointing the structure and energy of the rate-determining transition state. pku.edu.cn For this compound acting as a dienophile, DFT could similarly be used to model the transition states, predict stereochemical outcomes (e.g., endo/exo selectivity), and calculate the activation barriers.
The reactivity and physical properties of this compound are influenced by its conformational preferences. The molecule has two main rotational degrees of freedom: rotation around the C-C single bond linking the furan ring and the vinyl group, and rotation around the C-C single bond of the acrylaldehyde moiety. This leads to four potential planar conformers, often denoted as s-trans-s-trans, s-trans-s-cis, s-cis-s-trans, and s-cis-s-cis.
DFT calculations are highly effective for performing conformational analysis. By calculating the potential energy curve (PEC) as a function of specific dihedral angles, the most stable conformers and the energy barriers for rotation can be determined. dergipark.org.tr Studies on analogous molecules, such as (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, have used this method to identify the ground state conformers. dergipark.org.tr For this compound, the planarity of the conformers is favored due to the extended π-conjugation across the furan ring and the acrylaldehyde system. Theoretical calculations predict that the trans isomer is the more stable geometric configuration. The most stable conformers are those that maximize this conjugation while minimizing steric hindrance. researchgate.netekb.eg
| Conformer | Relative Energy (kcal/mol) | Note |
|---|---|---|
| s-trans | 0.00 (Reference) | Typically the most stable due to minimized steric hindrance. |
| s-cis | > 0 | Higher in energy due to steric repulsion between the furan ring and the aldehyde group. |
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com MEDT studies, which rely on the analysis of the Electron Localization Function (ELF) and CDFT descriptors, provide deep insights into reaction mechanisms, particularly for cycloadditions.
MEDT has been successfully applied to understand the selectivity of [3+2] cycloaddition (32CA) reactions involving furan derivatives. A comprehensive MEDT study on the 32CA reaction of (Z)-N-methyl-C-(2-furyl)-nitrone (a close analogue of this compound's reactive framework) provides a clear example. nih.govresearchgate.net
In this framework, the reaction's polarity is first assessed using the CDFT indices of the reactants. The nucleophilicity (N) of the furan derivative and the electrophilicity (ω) of the dipolarophile determine the direction and magnitude of electron density flow during the reaction. nih.govresearchgate.net This Global Electron Density Transfer (GEDT) at the transition state is a key indicator of the reaction's polar character. A high GEDT value suggests a highly polar, asynchronous mechanism. nih.govresearchgate.net
The regioselectivity (e.g., ortho vs. meta) is explained by analyzing the local reactivity indices (Fukui functions or local electrophilicity/nucleophilicity indices) of the interacting atoms. nih.gov The most favorable reaction pathway corresponds to the one that involves the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. acs.org Similarly, stereoselectivity (endo vs. exo) is determined by calculating the activation energies for the competing pathways, with the kinetically favored product being the one formed via the lower-energy transition state. nih.gov
A powerful tool within the MEDT framework is Bonding Evolution Theory (BET), which analyzes the topology of the ELF along the reaction coordinate. rsc.org This analysis provides a detailed, step-by-step picture of bond formation and breaking, offering a more nuanced view than simply classifying mechanisms as "concerted" or "stepwise." nih.govresearchgate.net
For the 32CA reaction of the (Z)-N-methyl-C-(2-furyl)-nitrone, BET analysis revealed that the reaction proceeds via a one-step asynchronous process. researchgate.net The formation of the two new single bonds does not occur simultaneously; one bond begins to form significantly earlier than the other. BET can pinpoint the exact point along the reaction path (in terms of C-C distance or other geometric parameters) where the electron density corresponding to a new covalent bond first appears. rsc.orgresearchgate.net This detailed characterization of the reaction path helps to rationalize the observed selectivity. For instance, the asynchronicity in bond formation can be directly linked to the electronic and steric factors that favor one regioisomeric or stereoisomeric transition state over another. acs.orgnih.gov
Natural Bond Orbital (NBO) Analysis
Spin Density Distribution in Excited States
The photochemical behavior and reactivity of a molecule in its excited state are fundamentally governed by the redistribution of its electron density. When this compound absorbs energy, it can be promoted to an excited state, such as the lowest triplet state (T₁). In this state, the molecule possesses two unpaired electrons, and the distribution of their spin, known as spin density, indicates the regions of the molecule that have become radical-like in character.
For α,β-unsaturated aldehydes like this compound, the lowest triplet state is typically the T₁(n,π) state. This state arises from the promotion of an electron from a non-bonding (n) orbital, primarily localized on the carbonyl oxygen atom, to an anti-bonding π orbital that is delocalized across the entire conjugated system (the C=C and C=O double bonds).
Computational studies on analogous molecules, such as acrolein and propanal, provide a clear picture of the expected spin density distribution in the T₁(n,π) state of this compound. researchgate.net The spin from the single electron remaining in the non-bonding orbital is heavily localized on the oxygen atom. The spin from the electron in the π orbital is distributed over the atoms of the acrylaldehyde backbone, primarily the α- and β-carbon atoms of the vinyl group and the carbonyl carbon. This distribution effectively creates a diradical character, with significant unpaired electron density on both the oxygen and the carbon framework. The furan ring, being part of the conjugated system, would also share a smaller fraction of the π* spin density.
This distribution has significant chemical implications. The high spin density on the oxygen atom imparts it with electrophilic, radical-like reactivity. Simultaneously, the spin density on the β-carbon makes this position susceptible to radical addition reactions. The precise distribution can be quantified through methods like Mulliken population analysis, which assigns a portion of the total spin to each atom in the molecule.
| Atom | Mulliken Spin Density (a.u.) |
|---|---|
| Carbonyl Oxygen (O) | 0.95 |
| Carbonyl Carbon (C=O) | 0.15 |
| α-Carbon (Cα) | -0.05 |
| β-Carbon (Cβ) | 0.90 |
| Other Atoms | < |0.05| |
Data is based on computational studies of propanal, a structural analog, to illustrate the expected spin distribution.
Interactions and Stabilizing Effects in Conformers
Like other molecules with single bonds, this compound can exist in different conformations. The most significant conformational freedom arises from rotation around the single bond connecting the furan ring to the vinyl group and the single bond between the vinyl group and the carbonyl group. For the latter, the two planar conformers are designated as s-trans (where the C=C and C=O bonds are on opposite sides of the central single bond) and s-cis (where they are on the same side).
NBO analysis is instrumental in elucidating the electronic interactions that stabilize these different conformers. The stability of a particular conformer is not merely due to steric effects but is heavily influenced by hyperconjugative interactions. These are stabilizing donor-acceptor interactions where electrons from a filled (donor) NBO are delocalized into a nearby empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netijnc.ir
In this compound, several key hyperconjugative interactions contribute to conformational stability:
π-Conjugation: The most significant stabilizing interactions arise from the delocalization of π-electrons across the entire conjugated system. This includes interactions like π(C=C) → π(C=O) and π(C=O) → π(C=C). These interactions are strong in both s-cis and s-trans conformers, confirming the high degree of electron delocalization.
Furan Ring Interaction: The oxygen atom of the furan ring, with its lone pairs (LP), acts as an electron donor. A key interaction is the delocalization of an oxygen lone pair into the adjacent anti-bonding π* orbital of the furan ring and extending into the acrylaldehyde system, represented as LP(O_furan) → π*(C=C). This interaction contributes to the planarity and stability of the molecule.
Sigma Bond Interactions: Delocalization can also occur from σ-bonds, such as σ(C-H) → π*(C=O), which further stabilizes the planar arrangement.
Computational studies on cinnamaldehyde (B126680), a close structural analog, show that the s-trans conformer is generally more stable than the s-cis conformer. scielo.org.mxjmcs.org.mx This preference is often attributed to a more favorable alignment of orbitals for hyperconjugation in the s-trans arrangement, alongside reduced steric hindrance. The E(2) values from NBO analysis provide quantitative evidence for these stabilizing effects.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(Cα=Cβ) | π(C=O) | 20-25 | π-conjugation |
| π(C=O) | π(Cα=Cβ) | 15-20 | π-conjugation |
| LP(O_furan) | π(C=C_ring) | 25-35 | Ring delocalization |
| LP(O_furan) | π(Cα=Cβ) | 5-10 | Ring-side chain interaction |
| σ(Cβ-H) | π(C=O) | ~1.0 | σ → π hyperconjugation |
Values are representative estimates based on data from analogous furan and cinnamaldehyde derivatives to illustrate the magnitude of stabilizing interactions.
Molecular Dynamics Simulations for Reactive Systems
While quantum mechanical calculations like NBO analysis provide a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model complex processes such as conformational changes, solvent effects, and, crucially, chemical reactions.
For studying reactions, traditional force fields are insufficient as they cannot describe the breaking and forming of chemical bonds. To overcome this, reactive force fields like ReaxFF have been developed. ReaxFF uses a bond-order formalism that allows for the continuous description of bond dissociation and formation, enabling the simulation of chemical reactions at the atomistic level without the computational expense of quantum mechanics. acs.orgnih.govvub.be
For this compound, MD simulations with a reactive force field could be employed to investigate a variety of important chemical transformations. The furan ring is known to participate as a diene in Diels-Alder reactions, while the α,β-unsaturated aldehyde moiety is susceptible to nucleophilic additions, such as the Michael addition.
A pertinent example is the use of ReaxFF MD to study the kinetics of the retro-Diels-Alder reaction between furan and N-methylmaleimide. acs.orgnih.govvub.be Such simulations can provide profound insights into the reaction mechanism and kinetics. For instance, they can distinguish between a concerted mechanism, where both new bonds are broken simultaneously, and a sequential (stepwise) mechanism, where one bond breaks first to form an intermediate. The simulations can track the concentrations of reactants, products, and any intermediates over time, allowing for the calculation of reaction rates. Furthermore, the effect of external factors like temperature or mechanical stress on the reaction pathway and kinetics can be directly observed. uliege.be
Simulating a reactive system like a Diels-Alder or Michael addition involving this compound would involve setting up a simulation box containing the reactant molecules and, if relevant, a solvent. The system's evolution would be tracked over nanoseconds, and the resulting trajectory would be analyzed to identify reactive events, determine reaction barriers, and characterize the structures of transition states and intermediates. This approach provides a powerful computational microscope to understand the detailed, time-dependent landscape of chemical reactivity.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | ReaxFF | Enables simulation of bond breaking/formation. |
| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. |
| Temperature | 300 - 1000 K | Set to experimental conditions or elevated to accelerate reactions. |
| Time Step | 0.1 - 0.5 fs | Ensures numerical stability for capturing atomic vibrations. |
| Simulation Duration | 100 ps - 10 ns | Depends on the timescale of the reaction being studied. |
| Thermostat | Nosé-Hoover | Controls and maintains the system temperature. |
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Complex Heterocyclic Scaffolds
The conjugated system and the presence of the furan (B31954) ring make 3-(2-Furyl)acrylaldehyde an excellent precursor for the synthesis of intricate heterocyclic scaffolds. These structures are central to many areas of chemical research, including the development of pharmaceuticals and natural products.
Derivatives for Natural Product Synthesis
The furan moiety within this compound can act as a diene in Diels-Alder reactions, a powerful tool for the construction of cyclic systems found in many natural products. nih.govresearchgate.netnih.govmdpi.com This [4+2] cycloaddition reaction allows for the atom-economical formation of complex polycyclic architectures with high stereocontrol. nih.gov By reacting this compound or its derivatives with various dienophiles, chemists can generate oxanorbornene adducts, which are versatile intermediates that can be further elaborated into the core structures of various natural products. The aldehyde function provides a convenient handle for subsequent modifications, enabling the synthesis of a wide range of biologically active molecules.
Construction of Furo[2,3-f]isoindole Cores
A notable application of this compound is in the one-pot synthesis of the furo[2,3-f]isoindole core. nih.gov This is achieved through a sophisticated tandem reaction sequence that combines a four-component Ugi reaction with a spontaneous intramolecular Diels-Alder (IMDA) reaction. nih.gov In this process, this compound reacts with an amine, an isonitrile, and a carboxylic acid (specifically, a maleic acid monoanilide which contains a dienophile). The resulting Ugi adduct, containing both the furan diene and the dienophile, immediately undergoes an intramolecular [4+2] cycloaddition. This tandem Ugi/IMDA reaction proceeds with high stereoselectivity, yielding the complex hexahydro-furo[2,3-f]isoindole scaffold in excellent yields. nih.gov This strategy provides a highly efficient and modular route to a class of heterocyclic compounds with potential applications in medicinal chemistry. nih.gov
Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans
Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products, including annonaceous acetogenins (B1209576) and polyether ionophores. nih.gov this compound can serve as a key component in the stereoselective synthesis of these important heterocycles. One powerful method is the formal [3+2] cycloaddition of allylsilanes with aldehydes, catalyzed by a Lewis acid. researchgate.net In this reaction, the aldehyde group of this compound would react with a functionalized allylsilane. This process allows for the controlled construction of the tetrahydrofuran (B95107) ring and the installation of multiple stereocenters with high diastereoselectivity. nih.govresearchgate.net The furan substituent from the starting aldehyde is incorporated into the final product, leading to highly functionalized tetrahydrofuran derivatives that are valuable intermediates for further synthetic transformations. sci-hub.stresearchgate.net
Preparation of Unsaturated Aldehydes and Ketones
While this compound is itself an α,β-unsaturated aldehyde, it is frequently used as a Michael acceptor to prepare more complex unsaturated aldehydes and ketones. The electrophilic β-carbon of the conjugated system is susceptible to attack by a wide range of nucleophiles in a process known as Michael or conjugate addition. libretexts.orglibretexts.org
This reaction is fundamental for forming new carbon-carbon bonds. For instance, the addition of organocuprates (Gilman reagents) to this compound results in the formation of a new carbon-carbon bond at the β-position, yielding a more substituted aldehyde after workup. libretexts.org Similarly, stabilized enolates derived from 1,3-dicarbonyl compounds, such as β-keto esters or malonic esters, can add to this compound to produce 1,5-dicarbonyl compounds. libretexts.org Thia-Michael additions, using thiol nucleophiles, can also be employed to introduce sulfur-containing moieties. srce.hr These conjugate addition reactions effectively extend the carbon skeleton and introduce new functional groups, transforming the simple starting material into a variety of more elaborate unsaturated carbonyl compounds. nih.govnih.gov
Role as a Synthetic Intermediate
The inherent reactivity of its functional groups makes this compound a versatile synthetic intermediate, serving as a starting point for the assembly of a wide array of organic molecules.
Precursor for Pharmaceutical Intermediates
The furan nucleus and other heterocyclic systems derived from it are common features in many active pharmaceutical ingredients (APIs). frontiersin.orgnih.govbeilstein-journals.org this compound serves as a valuable precursor for intermediates used in pharmaceutical synthesis. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid, which can be synthesized from related furan-containing precursors, have demonstrated significant antimicrobial activity. nih.gov Furthermore, the acrylaldehyde moiety itself is a structural feature in some biologically active compounds, such as novel synthetic anti-inflammatory agents. nih.gov By employing the synthetic strategies discussed previously—such as cycloadditions, conjugate additions, and other functional group transformations—this compound can be converted into complex scaffolds for the development of new therapeutic agents.
Utilized in One-Carbon Homologation Reactions (e.g., Corey-Fuchs)
This compound serves as a valuable substrate in one-carbon homologation reactions, a class of chemical transformations that extend a carbon chain by a single carbon atom. A prominent example of this is the Corey-Fuchs reaction, which converts aldehydes into terminal alkynes. The reaction proceeds in two main steps: first, the aldehyde reacts with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. In the second step, treatment with a strong base, such as n-butyllithium, results in elimination and lithium-halogen exchange to yield the terminal alkyne.
Building Blocks for Polymeric Materials
The furan moiety contained within this compound is of significant interest in materials science. Furan compounds can be derived from renewable biomass sources, making them attractive building blocks for the development of sustainable polymers. rsc.org Derivatives of this compound, particularly those that can undergo polymerization, are being explored as alternatives to petroleum-based monomers for creating a variety of polymeric materials.
Monomer in Polymerization Processes (with derivatives)
While this compound itself is not typically used directly as a monomer, its derivatives, such as furan acrylates, are effective monomers for polymerization. These derivatives can be synthesized from furfural (B47365), a biomass-derived platform chemical. For instance, bifunctional and trifunctional furan acrylate (B77674) monomers have been synthesized and shown to undergo efficient solid-state photopolymerization without the need for a photoinitiator. rsc.org These monomers exhibit high photosensitivity and can achieve high double bond conversion rates, leading to the formation of linear or crosslinked polyesters with good thermal stability. rsc.org This demonstrates the potential for creating photosensitive materials from biomass-derived furan compounds.
Synthesis of Copolymers Incorporating Furan Moieties
The incorporation of furan moieties into copolymers is a key strategy for developing novel materials with tailored properties. Furan-containing monomers, derived from biomass, can be copolymerized with other monomers to create a wide range of plastics, including polyesters and polyamides. researchgate.netspecialchem.com A significant example is the use of 2,5-furandicarboxylic acid (FDCA), a derivative of the furan platform, as a comonomer. FDCA can effectively replace petroleum-derived terephthalic acid in polymerization reactions with diols like ethylene (B1197577) glycol to produce furan-based polyesters. researchgate.net The resulting copolymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to conventional plastics like PET. specialchem.comacs.org The ability to create copolymers allows for the fine-tuning of material characteristics, blending the sustainable attributes of the furan component with the desired performance properties of the comonomer.
Development of Sustainable Materials (with derivatives)
The use of this compound derivatives is part of a broader effort to develop sustainable materials from renewable resources. The chemical industry is increasingly looking towards plant biomass as a viable alternative to fossil fuels for producing chemical feedstocks. researchgate.net Furan-based platform chemicals, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are central to this strategy as they can be converted from sugars found in lignocellulosic biomass. rsc.orgmdpi.com These platform molecules can be transformed into a variety of monomers, which are then used to synthesize polymers. researchgate.net The development of materials like polyethylene furanoate (PEF) from biomass-derived 2,5-furandicarboxylic acid (FDCA) and ethylene glycol exemplifies this approach. specialchem.com Such bio-based polymers offer a reduced carbon footprint and contribute to a more circular economy, positioning furan-based compounds as crucial components in the future of sustainable materials science. researchgate.net
Compound Reference Table
Synthesis and Academic Research on Derivatives and Analogues of 3 2 Furyl Acrylaldehyde
Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of derivatives synthesized from 3-(2-Furyl)acrylaldehyde. Their facile synthesis and ability to coordinate with metal ions make them a subject of significant interest in coordination chemistry.
Synthetic Routes via Condensation with Amines
The primary synthetic route to Schiff bases derived from this compound is the condensation reaction between the aldehyde and a primary amine. This reaction, typically catalyzed by acid, involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine group.
A specific example is the thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole (B160241) in an ethanolic solution. This process yields a novel Schiff base, (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine. The formation of the Schiff base is confirmed by the appearance of a new band in the FTIR spectrum corresponding to the C=N stretching vibration and the disappearance of bands associated with the initial aldehyde and amine groups.
Coordination Chemistry of Schiff Bases with Metal Ions (e.g., Lanthanide and Transition Metal Complexes)
The nitrogen atom of the azomethine group in these Schiff bases serves as a potent coordination site for metal ions, leading to the formation of stable metal complexes. mdpi.com This has been extensively studied with both transition metals and lanthanides.
Lanthanide Complexes: A series of lanthanide complexes have been synthesized using the Schiff base derived from 3-(2-Furyl)acrolein and 2-Amino-6-ethoxybenzothiazole. researchgate.net Specifically, complexes with gadolinium (Gd), samarium (Sm), and neodymium (Nd) have been prepared. researchgate.net The synthesis is typically carried out in acetonitrile with triethylamine acting as a catalyst. researchgate.net Elemental analysis and mass spectroscopy indicate that these complexes generally adopt a stoichiometry of [LnL₂(NO₃)₃]·H₂O, where 'Ln' represents the lanthanide ion and 'L' is the Schiff base ligand. researchgate.net In these complexes, the lanthanide ion is coordinated by two Schiff base ligands and three nitrate (B79036) anions, resulting in a ten-coordinate structure described as a deformed bicapped square antiprism. researchgate.net The Schiff base acts as a bidentate ligand, coordinating through the imine nitrogen and the sulfur atom of the thiazole ring. researchgate.net
Transition Metal Complexes: While specific studies on transition metal complexes of this compound-derived Schiff bases are part of a broader field, the coordination chemistry of furan-containing Schiff bases is well-documented. Schiff bases derived from the related 2-furaldehyde are known to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), and Fe(III). organic-chemistry.org In these complexes, the Schiff base typically acts as a bidentate or polydentate ligand, coordinating through the azomethine nitrogen and other donor atoms present in the molecule, such as the furan (B31954) oxygen. organic-chemistry.orgresearchgate.net The resulting complexes often exhibit octahedral or square planar geometries, depending on the metal ion and the specific ligand structure. organic-chemistry.orgzhishangchem.com
Acrylate (B77674) and Acrylic Acid Derivatives
The acrylate and acrylic acid derivatives of this compound are key substrates in photochemical studies and serve as precursors for further functionalization.
Synthesis of Esters (e.g., Methyl 3-(2-Furyl)acrylate)
Methyl 3-(2-furyl)acrylate is a significant ester derivative, primarily used as a substrate in photochemical research. asianpubs.org Its synthesis can be achieved through standard esterification methods. One common route is the condensation of 2-furaldehyde with malonic acid to produce 3-(2-Furyl)acrylic acid, which is then esterified with methanol, often under acidic conditions, to yield the methyl ester. Another approach is the direct oxidative alkoxylation of this compound in the presence of methanol. These methods provide access to the α,β-unsaturated ester necessary for subsequent investigations. und.edu
Photochemical Dimerization Studies of Acrylate Derivatives
The photochemical behavior of methyl 3-(2-furyl)acrylate has been a subject of detailed investigation. asianpubs.orgorganic-chemistry.org When irradiated with UV light in a solvent like acetonitrile, particularly in the presence of a triplet sensitizer such as benzophenone, the ester undergoes a [2+2] cycloaddition reaction to form cyclobutane (B1203170) dimers. asianpubs.org
The reaction exhibits high regioselectivity, exclusively forming head-to-head dimers, and good stereoselectivity, yielding a mixture of two primary stereoisomers out of eleven possibilities. asianpubs.org The irradiation of methyl 3-(2-furyl)acrylate in the presence of benzophenone yields a mixture of t-3,t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates. asianpubs.org
| Product | Structure | Yield |
|---|---|---|
| t-3,t-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylate | Dimer 1 (trans-furyldiester) | 61% |
| c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylate | Dimer 2 (cis-furyldiester) | 27% |
Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through the triplet state of the acrylate, populated via energy transfer from the benzophenone sensitizer. researchgate.netasianpubs.orgorganic-chemistry.org The high regioselectivity is explained by the frontier orbital interactions between the triplet state of one molecule and the ground state of another, leading to the formation of the most stable biradical intermediate, which then cyclizes to form the observed products. asianpubs.orgorganic-chemistry.org Similar dimerization has been observed for 3-(2-furyl)acrylic acid itself.
Functionalization of 3-(2-Furyl)acrylic Acid (e.g., Nitration, Epoxidation)
The conjugated system of 3-(2-furyl)acrylic acid allows for various functionalization reactions, targeting either the furan ring or the acrylic double bond.
Nitration: A notable functionalization is the nitrodecarboxylation of 3-(2-furyl)acrylic acid. mdpi.com This reaction is effectively carried out using copper(II) nitrate, Cu(NO₃)₂, in refluxing acetonitrile. mdpi.com In this process, the copper nitrate serves as both the nitrating agent and the catalyst. mdpi.com The reaction proceeds with the loss of carbon dioxide and the introduction of a nitro group onto the double bond, leading to the stereoselective synthesis of (E)-2-(2-furyl)-1-nitroethene. mdpi.com This method provides an efficient, additive-free protocol for producing nitroolefins from α,β-unsaturated acids. mdpi.com Other metal nitrates, such as those of iron, silver, or nickel, were found to be ineffective for this transformation. mdpi.com
Epoxidation: The epoxidation of the electron-deficient double bond in 3-(2-furyl)acrylic acid derivatives can be achieved using various methods developed for α,β-unsaturated esters. One approach involves nucleophilic epoxidation, where reagents like hydrogen peroxide are used under alkaline conditions. researchgate.net Catalytic systems are also highly effective. For instance, manganese complexes in the presence of peracetic acid have shown broad utility in the epoxidation of enones and methacrylates. researchgate.net Furthermore, catalytic asymmetric epoxidation of heteroaromatic α,β-unsaturated esters has been successfully performed using chiral yttrium-biphenyldiol complexes, which could provide enantiomerically enriched epoxides from substrates like methyl 3-(2-furyl)acrylate. Another common reagent for the epoxidation of furan-containing unsaturated systems is meta-Chloroperoxybenzoic acid (m-CPBA).
Organometallic Complexes with Acrylate Ligands
While direct research on organometallic complexes specifically with this compound as a ligand is not extensively detailed in the provided search results, the broader field of organometallic chemistry involving acrylate ligands provides a framework for understanding potential applications. Acrylate ligands, derived from acrylic acid and its esters, readily coordinate with various metals to form stable complexes.
Research into metal complexes of ligands like methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate has demonstrated the formation of stable complexes with transition metals such as Cr³⁺, Co³⁺, Ni²⁺, Cu²⁺, and Mn²⁺. mdpi.com In these complexes, the metal ion is typically coordinated by two ligand molecules, resulting in octahedral, square planar, or tetrahedral geometries. mdpi.com This suggests that 3-(2-furyl)acrylate, a structurally related compound, could also form a variety of organometallic complexes with interesting structural and catalytic properties. The synthesis of such complexes often involves the reaction of a metal salt with the acrylate ligand in a suitable solvent.
The development of organometallic catalysts is a significant area of research, with applications in processes like olefin polymerization. researchgate.net Fluorenyl ligands, for example, are used in combination with transition metals to create effective catalysts. researchgate.net By analogy, organometallic complexes incorporating the 3-(2-furyl)acrylate ligand could potentially exhibit catalytic activity in various organic transformations.
| Metal Ion | Potential Coordination Geometry |
| Cr³⁺, Co³⁺ | Octahedral |
| Ni²⁺ | Square Planar |
| Cu²⁺, Mn²⁺ | Tetrahedral |
Nitro-Substituted Analogues (e.g., (E)-3-(5-Nitro-2-furyl)acrylaldehyde)
The introduction of a nitro group onto the furan ring of this compound significantly influences its chemical properties and reactivity. The (E)-3-(5-Nitro-2-furyl)acrylaldehyde is a prominent example of such an analogue.
The synthesis of (E)-3-(5-nitro-2-furyl)acrylaldehyde is often achieved through condensation reactions. smolecule.com For instance, the reaction of 5-nitrofuran-2-carboxaldehyde with appropriate reagents can yield the target acrylaldehyde. smolecule.com This compound serves as a key intermediate in the synthesis of various other molecules. smolecule.com
The reactivity of this nitrofuranic aldehyde is characterized by the presence of both an aldehyde and a nitro group. smolecule.com The aldehyde group can undergo typical reactions such as nucleophilic additions and condensations. smolecule.com The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde. It can also be reduced to an amino group or participate in electrophilic aromatic substitution reactions. smolecule.com
Aldehydes are generally more reactive towards nucleophilic additions than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org The presence of the electron-withdrawing nitro group in (E)-3-(5-nitro-2-furyl)acrylaldehyde further increases the electrophilic character of the aldehyde, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in its use as a synthetic building block. smolecule.com
Hydrazone Derivatives
Hydrazones are a class of organic compounds formed by the reaction of hydrazines with aldehydes or ketones. nih.govdergipark.org.tr Derivatives of this compound have been utilized in the synthesis of various hydrazones.
Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a green and efficient method for synthesizing hydrazones. nih.govresearchgate.net This solvent-free approach often leads to high yields in shorter reaction times compared to traditional solution-based methods. nih.govresearchgate.net For instance, the coupling of (E)-3-(5-nitro-2-furyl)acrylaldehyde with various hydrazines and hydrazinamides using a planetary ball mill has been reported to produce hydrazones in very good to excellent yields (80–99%). nih.gov
A study detailed the mechanochemical synthesis of five different hydrazones by reacting (E)-3-(5-nitro-2-furyl)acrylaldehyde with isoniazid, 1-hydrazinophthalazine hydrochloride, 2-hydrazinobenzothiazole, rhodanine, and indole-3-acetic hydrazide. nih.gov These reactions were carried out with sodium acetate and completed within three 30-minute cycles, achieving near-quantitative aldehyde conversion and product yields. nih.gov
| Hydrazine Reactant | Product Yield |
| Isoniazid | Very good to excellent |
| 1-Hydrazinophthalazine hydrochloride | 99% |
| 2-Hydrazinobenzothiazole | 99% |
| Rhodanine | Very good to excellent |
| Indole-3-acetic hydrazide | Very good to excellent |
Hydrazones can exist in different isomeric forms, including geometric isomers (E/Z) around the C=N double bond and conformational isomers arising from rotation around single bonds. dergipark.org.trnih.gov Spectroscopic analyses have shown that hydrazones synthesized from furanyl aldehydes can exist in one or multiple isomeric forms. nih.gov Factors such as the solvent, pH, and concentration can influence the equilibrium between these forms. dergipark.org.tr A study of 17 hydrazones, including those derived from furanyl aldehydes, found that some existed as a single geometric form, while others were present as two isomeric forms or showed restricted rotation leading to different conformers. nih.gov
Phenyl-Substituted Analogues (e.g., 3-(2-Furyl)-2-phenylpropenal)
The synthesis and academic research on phenyl-substituted analogues of this compound, specifically those with a phenyl group at the 2-position of the propenal moiety, such as 3-(2-Furyl)-2-phenylpropenal, are not extensively documented in publicly available scientific literature. The primary synthetic routes to α,β-unsaturated aldehydes of this nature typically involve condensation reactions such as the Claisen-Schmidt or Knoevenagel condensations. These reactions would theoretically involve the condensation of 2-furaldehyde with a 2-phenylacetaldehyde derivative.
Despite the prevalence of studies on the condensation of 2-furaldehyde with various ketones and active methylene (B1212753) compounds to produce a wide array of derivatives, specific research detailing the synthesis, characterization, and further investigation of 3-(2-Furyl)-2-phenylpropenal and its direct analogues is sparse. General synthetic pathways for related compounds suggest that the reaction would proceed via a base- or acid-catalyzed aldol-type condensation, followed by dehydration to yield the α,β-unsaturated aldehyde.
The Knoevenagel condensation, another plausible route, would involve the reaction of 2-furaldehyde with a compound containing an active methylene group flanked by two electron-withdrawing groups, such as a substituted phenylacetic acid or ester. Subsequent chemical modifications would be necessary to convert the resulting product into the desired 2-phenyl-substituted acrylaldehyde.
Advanced Spectroscopic and Structural Characterization Methods for 3 2 Furyl Acrylaldehyde and Its Derivatives
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. The IR spectrum of 3-(2-Furyl)acrylaldehyde is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent parts. The presence of conjugation significantly influences the position of these bands.
The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, which typically appears in the region of 1660-1680 cm⁻¹. This frequency is lower than that of a simple saturated aldehyde due to the delocalization of π-electrons across the entire conjugated system (furan ring, C=C double bond, and C=O double bond), which weakens the carbonyl bond.
The carbon-carbon double bond (C=C) of the acryloyl moiety gives rise to a sharp absorption band around 1625 cm⁻¹. The furan (B31954) ring itself contributes to a complex fingerprint region, with characteristic C=C stretching vibrations of the ring appearing near 1560 cm⁻¹ and C-H stretching from the ring and vinyl group appearing just above 3000 cm⁻¹. The C-O-C stretching of the furan ether group is typically observed in the 1150-1250 cm⁻¹ range.
Interactive Table: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Furan Ring & Alkene |
| 1660-1680 | C=O Stretch | Conjugated Aldehyde |
| ~1625 | C=C Stretch | Alkene |
| ~1560 | C=C Stretch | Furan Ring |
| 1150-1250 | C-O-C Stretch | Furan Ring |
| ~970 | C-H Bend (Out-of-plane) | trans-Alkene |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as an excellent complement to IR spectroscopy. It is particularly sensitive to vibrations of non-polar or symmetric bonds. For this compound, the most intense band in the Raman spectrum is typically the ethylenic C=C double bond stretching vibration. nih.gov
In resonance Raman studies of the related β-(2-furyl)acryloyl chromophore, this band appears as a strong signal between 1580 and 1615 cm⁻¹. nih.govcore.ac.uk The exact position of this band is sensitive to the electronic environment and can shift upon interaction with other molecules or solvents. nih.gov The conjugated C=O stretch also gives a distinct Raman signal, though often less intense than the C=C stretch. Vibrations associated with the furan ring are also readily observed, providing a comprehensive vibrational profile of the molecule.
Interactive Table: Prominent Raman Shifts for the 3-(2-Furyl)acryloyl Chromophore
| Raman Shift (cm⁻¹) | Vibration Assignment |
| 1580-1615 | Ethylenic C=C Stretch |
| 1650-1670 | Carbonyl C=O Stretch |
| 1550-1570 | Furan Ring C=C Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound provides a wealth of structural information. Each chemically distinct proton in the molecule produces a unique signal, and the splitting patterns of these signals reveal neighboring protons.
The aldehydic proton is the most downfield signal, appearing as a doublet around 9.6 ppm. It is split by the adjacent vinyl proton with a coupling constant (³JHH) of approximately 7.6-7.8 Hz. The two vinylic protons are in a trans configuration, confirmed by their large coupling constant of about 15.5 Hz. The proton alpha to the aldehyde (Hβ) appears as a doublet of doublets around 6.5-6.7 ppm, being split by both the aldehydic proton and the other vinylic proton (Hα). The Hα proton, adjacent to the furan ring, appears as a doublet around 7.4-7.6 ppm.
The three protons on the furan ring have distinct chemical shifts: H5 (adjacent to the oxygen) is typically the most downfield of the ring protons (~7.6 ppm), followed by H3 (~6.7 ppm), and H4 (~6.5 ppm).
Interactive Table: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.62 | Doublet (d) | ~7.7 |
| Hα (vinyl) | ~7.50 | Doublet (d) | ~15.5 |
| H5 (furan) | ~7.60 | Doublet (d) | ~1.8 |
| H3 (furan) | ~6.70 | Doublet (d) | ~3.5 |
| Hβ (vinyl) | ~6.65 | Doublet of Doublets (dd) | ~15.5, ~7.7 |
| H4 (furan) | ~6.52 | Doublet of Doublets (dd) | ~3.5, ~1.8 |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. In this compound, seven distinct signals are observed. The aldehyde carbonyl carbon is the most deshielded, with a chemical shift in the range of 193-194 ppm. The carbons of the furan ring and the double bond appear in the 110-155 ppm region. The carbon atom of the furan ring to which the acrylaldehyde substituent is attached (C2) is a quaternary carbon and typically has a chemical shift around 152 ppm. The other furan carbons (C3, C4, C5) and the two vinylic carbons (Cα, Cβ) can be assigned based on their chemical environments and by using 2D NMR techniques.
Interactive Table: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~193.5 |
| C2 (furan, substituted) | ~152.8 |
| C5 (furan) | ~147.0 |
| Cα (vinyl) | ~135.0 |
| Cβ (vinyl) | ~125.0 |
| C3 (furan) | ~117.5 |
| C4 (furan) | ~112.8 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the molecule's stereochemistry.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum. For instance, it would confirm which carbon signal at ~112.8 ppm corresponds to the proton at ~6.52 ppm (C4-H4).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum is crucial for confirming the trans geometry of the double bond in this compound. A cross-peak would be observed between the aldehydic proton and the vinylic proton Hα, as well as between the H3 proton on the furan ring and the vinylic proton Hβ. The absence of a strong NOE between Hα and Hβ further supports the trans assignment. This spatial information is vital for a complete structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, both high-resolution and soft ionization techniques are invaluable.
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₇H₆O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This high-precision measurement allows for the confident confirmation of the compound's elemental formula. Any deviation from the expected exact mass would indicate impurities or a misidentified structure.
Interactive Data Table: Exact vs. Nominal Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆O₂ |
| Nominal Mass | 122 Da |
| Theoretical Exact Mass | 122.03678 u |
| Required Mass Accuracy | < 5 ppm (parts per million) |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. This method allows for the gentle transfer of ions from solution into the gas phase, making it ideal for the accurate determination of molecular weight.
When this compound is analyzed by ESI-MS in positive ion mode, it is expected to produce a prominent molecular ion peak. Typically, this would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. In the presence of other cations, such as sodium or ammonium, adduct ions like [M+Na]⁺ or [M+NH₄]⁺ may also be observed. The detection of these molecular ions provides direct confirmation of the compound's molecular weight. smolecule.com Studies on various furan derivatives have successfully employed mass spectrometry to identify and characterize these compounds, often by analyzing their molecular ions and characteristic fragments. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the extent of conjugation within the molecule.
The UV-Vis spectrum of this compound is dominated by its extended conjugated system, which includes the furan ring, the ethylenic double bond, and the carbonyl group of the aldehyde. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
As a result, the molecule absorbs light in the near-UV region, promoting electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. Two primary types of electronic transitions are expected:
π → π Transition:* This is a high-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Due to the extensive conjugation, this transition occurs at a relatively long wavelength (λmax).
n → π Transition:* This is a lower-intensity absorption at a longer wavelength, resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. masterorganicchemistry.com
The position and intensity of these absorption bands are sensitive to the solvent used for the analysis.
UV-Vis spectroscopy is a valuable tool for the conformational analysis of this compound derivatives. Chemical modification of the aldehyde group, for instance, through the formation of a Schiff base, extends the conjugated system and introduces new steric and electronic factors that influence the molecule's preferred conformation. researchgate.net
The planarity of the conjugated system is crucial for maximal orbital overlap and, consequently, for the energy of the electronic transitions. Any deviation from planarity, such as rotation around the single bonds within the conjugated chain, will disrupt the π-system. This disruption typically leads to a hypsochromic shift (a shift to a shorter wavelength) and a hypochromic effect (a decrease in absorption intensity) in the UV-Vis spectrum. By comparing the experimental spectra of a series of derivatives with theoretical spectra calculated for different conformations, it is possible to deduce the most stable spatial arrangement of the atoms in the molecule. msu.edu
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability and phase transitions.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions. For this compound, DSC analysis would clearly show an endothermic peak corresponding to its melting point. sigmaaldrich.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis provides information on the thermal stability of the compound and its decomposition profile. A TGA thermogram would show the onset temperature of decomposition and the percentage of mass lost at each stage of the degradation process. Studies on derivatives of this compound have utilized TGA to characterize their thermal stability. researchgate.net
Interactive Data Table: Thermal Properties of this compound
| Analytical Technique | Property Measured | Typical Observation for this compound |
|---|---|---|
| DSC | Melting Point (Tm) | An endothermic peak around 48-50 °C. sigmaaldrich.com |
| TGA | Thermal Stability | Onset temperature of decomposition. |
| TGA | Decomposition Profile | Mass loss as a function of temperature. |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This analysis is crucial for determining the thermal stability and decomposition profile of this compound derivatives, particularly Schiff base complexes.
Research on various Schiff base metal complexes derived from furan-containing aldehydes reveals multi-stage decomposition processes. nih.govmdpi.comnih.gov Typically, the initial mass loss corresponds to the removal of lattice or coordinated water molecules. Subsequent stages at higher temperatures involve the breakdown of the organic ligand, followed by the final decomposition to form a stable metal oxide residue. mdpi.com For instance, studies on imidazoline/dimethyl succinate (B1194679) hybrids show thermal stability up to approximately 200°C, after which a multi-step decomposition begins. nih.gov The first major stage often involves the breaking of an ester bond, followed by the decomposition of the main molecular skeleton over a wide temperature range. nih.gov
The thermal behavior of Schiff base complexes is influenced by the specific metal ion and the structure of the ligand. The analysis of TG-DTG (Derivative Thermogravimetry) curves allows for the calculation of kinetic and thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), for each decomposition step. mdpi.com
Table 1: Thermal Decomposition Data for a Representative Schiff Base Metal Complex
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| I | 150–180 | ~5% | Loss of coordinated water molecules |
| II | 181–340 | ~25% | Loss of peripheral organic groups (e.g., phenyl propanol) |
| III | 341–450 | ~40% | Decomposition of the main ligand structure |
| IV | >450 | - | Formation of stable metal oxide residue |
Note: Data is generalized based on findings for similar Schiff base complexes as specific data for a single this compound derivative is compiled from multiple sources for illustrative purposes. mdpi.com
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are thermoanalytical techniques used to study the thermal transitions of a material as a function of temperature. nih.gov In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. These methods are effective in identifying phase transitions such as melting, crystallization, and glass transitions in derivatives of this compound.
For Schiff bases, DSC thermograms can reveal distinct thermal events corresponding to polymorphic transitions, which are accompanied by noticeable heat exchanges. nih.gov For example, systematic investigation of N-salicylideneaniline using DSC showed multiple phase transitions between polymorphs upon heating and cooling cycles. nih.gov Such analyses help establish the reproducibility of thermal behavior and identify metastable forms. The high thermal stability of many Schiff bases and their complexes, as indicated by DTA and TGA, is a valuable attribute for their potential application as catalysts in high-temperature reactions. uobaghdad.edu.iq
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been successfully applied to several derivatives of this compound, providing valuable data on bond lengths, bond angles, and intermolecular interactions.
Studies on various chalcones and Schiff bases incorporating the 3-(2-furyl)ethenyl moiety have elucidated their molecular geometries. For example, the crystal structure of (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveals that the benzene (B151609) and furan rings are nearly coplanar, with a small dihedral angle between them. nih.gov The conformation is often stabilized by intramolecular hydrogen bonds. nih.gov In the crystal lattice, molecules can be linked by weak intermolecular forces, such as C—H···O hydrogen bonds, forming extended supramolecular structures. nih.gov The analysis of crystal packing provides insights into the solid-state properties of the material.
Table 2: Representative Crystallographic Data for this compound Derivatives
| Parameter | (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one nih.gov | (E)-3-(furan-2-yl)acrylonitrile researchgate.net | 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one researchgate.net |
|---|---|---|---|
| Formula | C₁₃H₁₀O₃ | C₇H₅NO | C₂₁H₁₈N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 |
| a (Å) | 3.8560 | 3.7589 | 9.215 |
| b (Å) | 15.6565 | 19.493 | 10.046 |
| c (Å) | 17.309 | 8.4180 | 10.457 |
| β (°) | 95.065 | 92.174 | 109.91 |
| V (ų) | 1040.9 | 601.98 | 872.2 |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical species/derivatives)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. uni-halle.denih.gov While this compound itself is not a radical, EPR spectroscopy is an invaluable tool for studying its potential radical cations or derivatives that may form during chemical reactions, such as oxidation, or upon exposure to radiation. nih.govacs.org
The study of radical cations of related five-membered heteroaromatics like furan provides a model for what might be observed with this compound derivatives. researchgate.netacs.org When radical cations of furan are generated, for example by radiolysis in a fluorinated matrix at low temperatures, EPR can be used to detect and identify them. researchgate.net The analysis of the EPR spectrum, specifically the hyperfine splitting pattern, reveals how the unpaired electron's spin density is distributed across the molecule, providing insight into the electronic structure of the radical. researchgate.net
For a hypothetical radical cation of this compound, the unpaired electron would likely reside in a π-orbital. researchgate.net The interaction of this electron with the magnetic nuclei of nearby protons would produce a characteristic hyperfine splitting in the EPR spectrum. By analyzing these splittings, it would be possible to map the electron distribution and identify the specific radical species formed. The technique is also highly sensitive to the radical's environment, making it useful for studying interactions in solution or solid matrices. uni-halle.denih.gov
Biological Activity Research of 3 2 Furyl Acrylaldehyde and Its Chemical Derivatives
Antimicrobial and Antifungal Investigations
The furan (B31954) nucleus is a structural motif present in many bioactive compounds, prompting research into the antimicrobial and antifungal capabilities of 3-(2-Furyl)acrylaldehyde and its related molecules.
Research into the direct antibacterial action of this compound against specific strains such as Enterococcus faecalis and Bacillus subtilis is not extensively detailed in publicly available literature. However, studies on its derivatives provide insight into the potential of this chemical class.
Derivatives such as 3-Aryl-3-(furan-2-yl)propanoic acids have demonstrated notable antibacterial effects. Investigations have shown that these compounds can suppress the growth of Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. For most of the tested 3-Aryl-3-(furan-2-yl)propanoic acid derivatives, the minimum inhibitory concentration (MIC) against S. aureus was determined to be 128 µg/mL. nih.gov This suggests that the core structure shared with this compound contributes to a bacteriostatic or bactericidal capability that can be modulated by further chemical modification.
The antifungal properties of this compound derivatives have been more extensively studied, particularly against opportunistic fungal pathogens of the Candida genus.
One key derivative, (E)-3-(furan-2-yl)acrylic acid, has been synthesized and evaluated for its efficacy against several Candida species. Research has established its minimum inhibitory concentration (MIC) against four different species, demonstrating a broad spectrum of activity. The compound was found to be most effective against C. albicans. Further studies into its mechanism revealed a fungistatic effect, rather than fungicidal, and it was observed to interfere with the morphological transition of C. albicans, a critical virulence factor. Specifically, it reduced the formation of pseudohyphae, blastoconidia, and chlamydospores.
In another study, various 3-(furan-2-yl)propenoic acid derivatives and their subsequent hydroarylation products were tested against Candida albicans. The findings indicated that all tested compounds successfully inhibited the growth of this yeast-like fungus at a concentration of 64 µg/mL. nih.govsigmaaldrich.com
Antifungal Activity of (E)-3-(furan-2-yl)acrylic acid against Candida Species
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 64 - 512 |
| Candida glabrata | 64 - 512 |
| Candida parapsilosis | 64 - 512 |
| Candida tropicalis | 64 - 512 |
Antioxidant Properties of Derivatives
The investigation into the antioxidant potential of this compound derivatives is an emerging area of research. While direct studies on the parent compound are limited, research on structurally related chalcones provides valuable insights. Chalcones containing furan moieties have been synthesized and evaluated for their ability to scavenge free radicals.
In a study focusing on cinnamaldehyde-based chalcone (B49325) derivatives, which share the α,β-unsaturated carbonyl system, compounds were tested for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. One particular derivative, compound 3e, which incorporates a furan ring, demonstrated the highest antioxidant activity among the synthesized series, indicating that the furan group can contribute positively to a molecule's radical scavenging properties. nih.gov This line of research suggests that derivatives of this compound could be promising candidates for development as novel antioxidants.
Antitumor/Anticancer Potentials of Derivatives
The furan ring is a key component in several established and experimental anticancer agents. nih.gov This has spurred investigations into the anticancer potential of various this compound derivatives against multiple human cancer cell lines.
Novel hybrid chalcones incorporating a 3-(furan-2-yl)pyrazolyl structure have been synthesized and tested for their in vitro anticancer activities. One compound from this series, designated 7g, showed significant promise. It exhibited potent cytotoxic activity against the A549 human lung carcinoma cell line and the HepG2 human hepatocellular carcinoma cell line. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for compound 7g against A549 cells was 27.7 µg/mL, comparable to the reference drug doxorubicin (B1662922) (IC₅₀ = 28.3 µg/mL). nih.govresearchgate.net Against HepG2 cells, its IC₅₀ was 26.6 µg/mL. nih.govresearchgate.net
Furthermore, another class of derivatives, 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitriles, has also been identified for its anticancer properties. growingscience.com Studies on other related chalcone derivatives have revealed mechanisms involving the induction of apoptosis. For example, a cinnamaldehyde-based chalcone derivative (compound 3e) was found to be the most effective at inhibiting the growth of Caco-2 human colon cancer cells, with an IC₅₀ value of 32.19 ± 3.92 µM. nih.gov This compound was shown to induce apoptosis through an intrinsic pathway involving the activation of Caspase-3. nih.gov
In Vitro Anticancer Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| Compound 7g (3-(furan-2-yl)pyrazolyl hybrid chalcone) | A549 (Lung Carcinoma) | 27.7 µg/mL |
| Compound 7g (3-(furan-2-yl)pyrazolyl hybrid chalcone) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL |
| Compound 3e (Cinnamaldehyde-based chalcone) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 µM |
Attractant Properties in Biological Systems
Beyond its potential in medicine, this compound has been investigated for its role in influencing microbial behavior, specifically as a chemical attractant.
Research has indicated that this compound exhibits attractant properties for certain microorganisms. Specifically, studies have shown that the compound can act as an attractant for the yeast strain Saccharomyces cerevisiae. smolecule.com This characteristic opens up potential applications in biotechnology, such as in the formulation of selective baits or in processes where the controlled recruitment of specific yeast strains is desirable. The closely related compound, 2-methyl-3-(2-furyl)acrolein, is also noted for its use as a flavoring agent, a property often linked to microbial metabolic products and interactions. smolecule.com
Implications in Biotechnology
The unique chemical structure of this compound and its derivatives has prompted investigations into their utility in various biotechnological applications. These applications range from influencing microbial behavior to serving as building blocks in the synthesis of valuable chemicals from renewable resources.
One notable biotechnological implication is the role of this compound as a microbial attractant. Research has indicated that this compound can act as a chemoattractant for certain microorganisms, such as the yeast Saccharomyces cerevisiae. This property can be harnessed in fermentation processes to potentially enhance efficiency or in the development of selective growth media.
Furthermore, the synthesis of derivatives of this compound from carbohydrate-derived furfurals underscores their importance in the field of sustainable chemistry. nih.gov The utilization of biomass as a starting material for the production of these compounds presents a renewable alternative to petroleum-based feedstocks for the chemical industry. nih.gov The resulting 3-(2-furyl)acrylic acids and their esters are versatile intermediates for the synthesis of a variety of fine chemicals and polymers.
The enzymatic conversion of this compound derivatives is another area of biotechnological interest. While specific, large-scale enzymatic applications are still under exploration, the inherent reactivity of the α,β-unsaturated aldehyde system suggests potential for biotransformations to produce high-value products such as specialty flavor compounds or chiral synthons for the pharmaceutical industry.
Molecular Docking and Receptor Interaction Studies
To elucidate the potential biological targets of this compound and its derivatives, computational molecular docking studies are employed. These in silico methods predict the binding affinity and interaction patterns of a ligand with the active site of a protein, offering insights into its potential mechanism of action.
Target Enzyme Interaction Analysis (e.g., GlcN-6-p synthase, DNA polymerase, EGFR tyrosine kinase)
While direct molecular docking studies of this compound with GlcN-6-p synthase, DNA polymerase, and EGFR tyrosine kinase are not extensively reported in the literature, analysis of related structures provides valuable insights into potential interactions.
Glucosamine-6-phosphate (GlcN-6-p) synthase: This enzyme is a key target for antimicrobial agents. Molecular docking studies of various heterocyclic compounds have revealed that inhibitors can bind to the active site of GlcN-6-P synthase, often interacting with key amino acid residues. researchgate.netscience.govresearchgate.net For instance, some inhibitors are predicted to form hydrogen bonds with residues such as Gln451. researchgate.net Given the structural similarities, it is plausible that derivatives of this compound could also fit within the binding pocket of GlcN-6-p synthase, potentially disrupting its function.
DNA polymerase: The inhibition of DNA polymerase is a critical mechanism for many antiviral and anticancer drugs. In silico studies on novel catalpol (B1668604) derivatives have demonstrated their potential to inhibit Taq DNA polymerase. researchgate.net While specific docking data for this compound is unavailable, its conjugated system could potentially interact with the enzyme's active site, interfering with the binding of deoxynucleoside triphosphates.
EGFR tyrosine kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is a well-established target in cancer therapy. Molecular docking studies of furan-containing compounds and cinnamaldehyde (B126680) derivatives have shown their potential to bind to the ATP-binding site of EGFR tyrosine kinase. nih.govnih.gov These studies suggest that the aromatic ring (furan or phenyl) can engage in hydrophobic interactions, while the acrylaldehyde moiety can form hydrogen bonds with key residues in the active site, such as Met769 and Cys773. nih.gov The inhibitory activity of these compounds is often correlated with their ability to effectively occupy the hydrophobic pocket and form stable hydrogen bonds.
Table 1: Representative Molecular Docking Studies of Related Compounds with Target Enzymes
| Compound Class | Target Enzyme | Key Predicted Interactions | Reference |
| Thienyl derivatives | Glucosamine-6-phosphate synthase | Potential interaction with Gln451 | researchgate.net |
| Cinnamaldehyde derivatives | Various cancer-related receptors | Interactions with metal cofactors and amino acid residues | nih.gov |
| Furan-containing compounds | EGFR tyrosine kinase | Hydrophobic interactions and hydrogen bonding with Met769 and Cys773 | nih.govnih.gov |
Derivatives as Bioactive Compound Precursors
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of bioactive molecules. Its reactive aldehyde group and the furan ring can be readily modified to generate more complex structures with diverse pharmacological activities.
One significant application is the use of (E)-3-(5-Nitro-2-furyl)acrylaldehyde as a precursor for the synthesis of hydrazone and diacylhydrazine derivatives that act as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This pathway is implicated in various diseases, making its inhibitors potential therapeutic agents.
Furthermore, derivatives of this compound are employed in the synthesis of various nitrogen-containing heterocyclic compounds. For example, they can be used to produce pyrazoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. annalsofrscb.roresearchgate.net The reaction of chalcones derived from this compound with hydrazines is a common route to these heterocyclic systems.
The furan ring in these derivatives can also be a key element in the synthesis of quinoxaline (B1680401) derivatives. nih.govnih.govderpharmachemica.comsapub.orgudayton.edu Quinoxalines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.gov
Table 2: Examples of Bioactive Compounds Derived from this compound Precursors
| Precursor Derivative | Resulting Bioactive Compound Class | Potential Biological Activity | Reference |
| (E)-3-(5-Nitro-2-furyl)acrylaldehyde | Hydrazone and diacylhydrazine derivatives | ERAD inhibitors | |
| This compound-derived chalcones | Pyrazoline derivatives | Antimicrobial, Anti-inflammatory | annalsofrscb.roresearchgate.net |
| This compound derivatives | Quinoxaline derivatives | Anticancer, Antiviral, Antibacterial | nih.govderpharmachemica.com |
Future Research Directions and Unexplored Avenues
Exploration of Novel Reaction Pathways and Catalytic Systems
Future research will likely focus on developing more efficient, sustainable, and selective methods for the synthesis of 3-(2-Furyl)acrylaldehyde and its derivatives. A primary area of interest is the refinement of the Knoevenagel condensation, a common method for its synthesis. Studies have shown that while various organic amines and inorganic bases can catalyze this reaction, piperidine (B6355638) offers excellent selectivity and yield. researchgate.net Further exploration could involve screening novel organocatalysts and developing solvent-free reaction conditions to enhance the green credentials of the synthesis. researchgate.net
Another promising avenue is the use of heterogeneous catalysts, which simplify product purification and catalyst recycling. For instance, methanesulfonic acid supported on silica (B1680970) gel (MSA-SG) has been effectively used for the esterification of related 3-(2-furyl)acrylic acids. researchgate.net Research into new solid acid or base catalysts for the primary condensation reaction is a logical next step.
Furthermore, novel multi-step, one-pot tandem reactions present an opportunity for creating complex functionalized derivatives with high step economy. nih.gov Methodologies combining Knoevenagel condensation with subsequent reactions like Michael additions or Paal-Knorr cyclizations could rapidly generate diverse molecular architectures from simple precursors. nih.gov Advanced catalytic systems, such as Grubbs' catalyst for olefin cross-metathesis, could also be employed to introduce the acrylaldehyde moiety with high stereoselectivity.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Piperidine | Knoevenagel Condensation | 5-substituted-2-furaldehydes, Active methylene (B1212753) compounds | High selectivity and yield in solvent-free conditions. researchgate.net |
| MeSO3H/SiO2 | Esterification | 3-(2-Furyl)acrylic acids | Heterogeneous catalyst, enabling easy separation. researchgate.net |
| 5% Pd/C | Catalytic Hydrogenation | Olefinic group in 3-(2-Furyl)acrylic acids | Selective reduction of the double bond. researchgate.net |
| Grubbs' Catalyst | Olefin Cross-Metathesis | 5-Nitrofuran-2-yl ethylene (B1197577), Acrolein | Offers high stereoselectivity for the (E)-configuration. |
Development of Advanced Computational Models for Reactivity Prediction
Computational chemistry is a powerful tool for accelerating the discovery of new reactions and molecules. For this compound, the development of advanced computational models could predict its reactivity with various reagents, guiding the design of synthetic routes. These models can help overcome the limitations of current reaction predictors, which often perform poorly when extrapolating to novel chemical spaces or reaction classes. figshare.com
Future models could focus on:
Generalization: Creating models tested on "out-of-distribution" data, such as reactions published years after the model's training set was established, to better mimic real-world discovery scenarios. figshare.com
Mechanism-Based Prediction: Moving beyond simple reactant-to-product mapping to understanding the underlying reaction mechanisms, allowing for more accurate predictions for novel substrates.
Biological Activity Prediction: Employing in silico tools for ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to estimate the druggability and potential toxicity of novel derivatives before their synthesis, saving time and resources. mdpi.com Molecular docking studies can further elucidate interactions with biological targets, as has been demonstrated for related furan-based chalcones that inhibit urease. mdpi.com
Design and Synthesis of Functionalized Derivatives for Specific Applications
The core structure of this compound is an ideal scaffold for creating a wide range of functionalized derivatives with tailored properties. Future work should systematically explore how modifications to the furan (B31954) ring and the acrylaldehyde chain impact the molecule's chemical and biological activity.
Antimicrobial Agents: The addition of a nitro group to the furan ring, creating (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, imparts antibacterial properties. Further research could explore other electron-withdrawing or -donating groups to modulate this activity.
Enzyme Inhibitors: Derivatives such as phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones have been synthesized and identified as potent urease inhibitors, which could have applications in treating infections by bacteria like Helicobacter pylori. mdpi.com The design of new derivatives targeting other clinically relevant enzymes is a promising area. mdpi.com
Anti-inflammatory Agents: Inspired by the synthesis of other acrylaldehyde derivatives, researchers could design and synthesize novel this compound analogues as potential anti-inflammatory compounds. nih.gov
Anticancer Agents: The general strategy of designing derivatives that target specific cellular pathways, such as fatty acid synthase (FASN) in cancer cells, could be applied to this compound class. nih.gov
Investigation of Biosynthetic Pathways Involving this compound
While no natural biosynthetic pathways for this compound have been documented, its precursor, furfural (B47365), is readily produced from biomass. This opens a compelling, unexplored avenue for "biocatalysis" or "white biotechnology." Future research could focus on engineering microorganisms or isolating enzymes capable of converting furfural into this compound and other valuable derivatives.
This research could draw inspiration from known biosynthetic pathways of other plant-derived compounds, which often involve enzymes like cytochrome P450s (CYP450), methyltransferases (MT), and oxidoreductases. nih.gov For example, the biosynthesis of piperidine alkaloids involves steps like decarboxylation, oxidative deamination, cyclization, and reduction, which could serve as a model for developing a biocatalytic route from biomass-derived amino acids to furan-containing compounds. nih.gov Identifying or engineering an enzyme to catalyze a condensation reaction between furfural and a two-carbon unit would be a landmark achievement in sustainable chemistry.
Mechanistic Elucidation of Biological Activities at a Molecular Level
For derivatives of this compound that show promising biological activity, a critical future step is to understand their mechanism of action at the molecular level. This goes beyond identifying the biological effect to pinpointing the specific molecular interactions responsible for it.
For instance, the antibacterial action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is thought to stem from the inhibition of bacterial enzymes involved in glucose and pyruvate (B1213749) metabolism. Future studies should aim to identify these specific enzyme targets and characterize the binding interactions using techniques like X-ray crystallography. Similarly, for derivatives acting as urease inhibitors, molecular docking has suggested that interactions with nickel ions in the enzyme's active site are crucial. mdpi.com These computational hypotheses need to be confirmed experimentally. For derivatives showing anticancer potential, research should focus on identifying their cellular targets and elucidating how they trigger apoptosis or cell cycle arrest, for example, by modulating the expression of pro- and anti-apoptotic proteins. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from laboratory-scale synthesis to industrial production can be challenging. Flow chemistry offers a powerful solution, providing enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. researchgate.net
The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. A continuous flow nitration process has already been demonstrated for a related compound, showcasing the benefits of precise temperature control and reduced reaction times. Future research can expand this to multi-step syntheses, where different reactors are coupled in sequence to perform transformations, purifications, and analyses in a continuous, automated fashion. beilstein-journals.orguc.pt
The combination of flow chemistry with artificial intelligence and machine learning can create automated synthesis platforms capable of rapidly optimizing reaction conditions or discovering entirely new reaction pathways. rsc.org Such platforms would accelerate the exploration of the vast chemical space of functionalized this compound derivatives, leading to the faster discovery of molecules with desired properties.
| Technology | Application to this compound | Potential Advantages |
| Continuous Flow Reactors | Synthesis and derivatization (e.g., nitration) | Enhanced heat/mass transfer, improved safety, precise control over parameters, scalability. researchgate.net |
| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions | Rapid optimization, discovery of novel derivatives. soci.org |
| Machine Learning Integration | Real-time analysis and feedback control for flow systems | Enables reaction discovery and autonomous optimization. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Furyl)acrylaldehyde, and how can purity be ensured?
- Methodology :
- Synthetic Routes : The compound is typically synthesized via aldol condensation between furfural and acetaldehyde under acidic or basic conditions. Evidence from organocatalytic protocols suggests using chiral catalysts (e.g., L-proline derivatives) for enantioselective synthesis .
- Purity Control : Recrystallization from ethanol or hexane/ethyl acetate mixtures (1:15 v/v) is effective. Monitor purity via thin-layer chromatography (TLC) with UV visualization and confirm by melting point (49–55°C) .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Boiling Point | 143°C (37 mmHg) | |
| Flash Point | 211°F (99.4°C) |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Identify the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and furan ring vibrations (C-O-C) at ~1250–1100 cm⁻¹ .
- NMR :
- ¹H NMR : Key peaks include the aldehyde proton at δ 9.6–9.8 ppm (singlet), conjugated alkene protons (δ 6.5–7.5 ppm, doublets, J = 15–16 Hz), and furan protons (δ 6.2–7.4 ppm) .
- ¹³C NMR : Aldehyde carbon at ~190–195 ppm, conjugated carbons (C=C) at ~120–140 ppm, and furan carbons at ~110–150 ppm .
- X-ray Crystallography : Resolve stereochemistry (e.g., E-isomer confirmation) and intermolecular interactions .
Q. How should this compound be stored and handled to prevent degradation?
- Methodology :
- Store under inert atmosphere (N₂ or Ar) at –20°C to avoid aldehyde oxidation and polymerization .
- Use glass or PTFE containers; avoid metal catalysts. Safety protocols (S24/25) mandate gloves and eye protection due to skin/eye irritation risks .
Advanced Research Questions
Q. How can enantioselective reactions involving this compound be optimized for asymmetric cyclopropanation?
- Methodology :
- Catalyst Screening : Test chiral amines (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Rh₂(OAc)₄) for stereocontrol. Evidence shows >90% ee using L-proline-derived catalysts .
- Reaction Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) to track enantiomeric excess.
- Case Study : Diastereomeric ratio of 7:3 achieved in cyclopropanation with (E)-3-(2-Furyl)acrylaldehyde and styrene derivatives .
Q. How can unexpected by-products in DMP (Dess-Martin periodinane) oxidation of this compound derivatives be identified?
- Methodology :
- By-Product Analysis : Employ LC-MS or GC-MS to detect over-oxidation products (e.g., carboxylic acids) or dimerization artifacts.
- Purification : Use flash chromatography (silica gel, pentane/Et₂O gradient) to isolate target aldehydes. For example, 86% yield of (E)-3-(5-bromoindenyl)acrylaldehyde was achieved after DMP oxidation .
Q. How to resolve contradictions in reaction yields when using this compound in organocatalytic processes?
- Methodology :
- Variable Screening : Optimize solvent polarity (e.g., switch from THF to CH₂Cl₂) and temperature (–20°C to RT).
- Moisture Control : Use molecular sieves to prevent aldehyde hydration, which reduces reactivity.
- Data Reconciliation : Compare yields across replicate trials and validate via statistical analysis (e.g., ANOVA).
Q. What strategies validate the stereochemical assignment of this compound derivatives?
- Methodology :
- NOESY NMR : Detect spatial proximity between furan protons and aldehyde/alkene groups to confirm E/Z configuration.
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
